Toloxatone

Catalog No.
S545554
CAS No.
29218-27-7
M.F
C11H13NO3
M. Wt
207.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Toloxatone

CAS Number

29218-27-7

Product Name

Toloxatone

IUPAC Name

5-(hydroxymethyl)-3-(3-methylphenyl)-1,3-oxazolidin-2-one

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

InChI

InChI=1S/C11H13NO3/c1-8-3-2-4-9(5-8)12-6-10(7-13)15-11(12)14/h2-5,10,13H,6-7H2,1H3

InChI Key

MXUNKHLAEDCYJL-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

MD 69276; MD-69276; MD69276; Toloxatone, Humoryl; Delalande 69276. Perenum.

Canonical SMILES

CC1=CC(=CC=C1)N2CC(OC2=O)CO

The exact mass of the compound Toloxatone is 207.0895 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Oxazoles - Oxazolidinones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Toloxatone mechanism of action MAO-A inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile & Mechanism of Action

Toloxatone is recognized as a selective and reversible inhibitor of monoamine oxidase A (MAO-A), making it one of the early members of the RIMA (Reversible Inhibitor of Monoamine Oxidase A) class [1] [2] [3].

The table below summarizes its core properties:

Property Description
Drug Class Reversible Inhibitor of Monoamine Oxidase A (RIMA) [1] [3].
Primary Target Monoamine Oxidase A (MAO-A) [1].
Selectivity Selective for MAO-A; does not significantly affect MAO-B activity [2].
Reversibility Reversible inhibitor [1] [4].
Molecular Formula C({11})H({13})NO(_{3}) [1].
IUPAC Name 5-(hydroxymethyl)-3-(3-methylphenyl)-1,3-oxazolidin-2-one [1].

The therapeutic effect against major depressive disorder is achieved by maintaining synaptic levels of serotonin and catecholamines (like norepinephrine and dopamine) and regulating their metabolism [1]. By reversibly inhibiting MAO-A in norepinephrinergic and serotonergic neurons, this compound prevents the metabolic deamination of these neurotransmitters, allowing for their increased concentration in the synaptic cleft [1].

Experimental Evidence & Biochemical Basis

The key experimental findings that elucidate this compound's action are summarized below:

Evidence Type Key Findings
In Vivo (Rat Brain) Oral administration (100 mg kg⁻¹) reversibly inhibited type A MAO in whole brain, increasing cerebral concentrations of noradrenaline, dopamine, and 5-hydroxytryptamine while reducing their metabolites. No effect on synaptosomal uptake processes was observed [2].
In Vitro (PC12 Cells) In a comparative study, reversible MAO-A inhibitors like this compound were generally less effective at reducing the toxic dopamine metabolite DOPAL than irreversible inhibitors (clorgyline) or higher concentrations of MAO-B inhibitors (selegiline, rasagiline) [5].
Molecular Interaction Spectrophotometric and molecular orbital studies indicate that this compound interacts with the Flavin Adenine Dinucleotide (FAD) cofactor of the MAO enzyme [4].

The following diagram illustrates the core mechanism of this compound within a neuron, based on the biochemical evidence:

G NTs Monoamine Neurotransmitters (Serotonin, Norepinephrine, Dopamine) Synapse Synaptic Cleft NTs->Synapse Release MAO_A MAO-A Enzyme (with FAD Cofactor) NTs->MAO_A Metabolic Breakdown Receptors Post-Synaptic Receptors Synapse->Receptors Metabolites Deaminated Metabolites MAO_A->Metabolites This compound This compound This compound->MAO_A Reversible Inhibition

Diagram 1: this compound reversibly inhibits MAO-A, preventing neurotransmitter breakdown and increasing their synaptic availability.

Comparative Pharmacology & Experimental Context

A key study provides context for this compound's potency relative to other MAO inhibitors. The methodology and findings are summarized below:

Experimental Protocol (from [5]):

  • Objective: Compare the potency of various MAO inhibitors in attenuating production of the toxic dopamine metabolite DOPAL.
  • Cell Model: Rat pheochromocytoma PC12 cells (most MAO activity is from MAO-A).
  • Procedure: Cells were incubated with inhibitors (including this compound, moclobemide, clorgyline, selegiline, rasagiline) for 180 minutes. Catechol concentrations (DOPAL, dopamine, etc.) were measured in cells and medium.
  • Key Finding: Reversible MAO-A inhibitors (this compound, moclobemide) were generally ineffective at reducing DOPAL under these experimental conditions, whereas the irreversible MAO-A inhibitor clorgyline (1 nM) and higher concentrations of the MAO-B inhibitors selegiline and rasagiline (500 nM) were effective [5]. This suggests that the strength and mechanism of inhibition can lead to significantly different functional outcomes.

Therapeutic Implications and Safety

As a RIMA, this compound offers a distinct safety and interaction profile compared to older, irreversible MAO inhibitors [1] [3]. The reversibility means it is safer in single-drug overdose, and it carries a lower risk of the "cheese effect" (tyramine-induced hypertensive crisis), as dietary tyramine can displace the inhibitor from the enzyme, allowing its metabolism [3].

Research Gaps and Future Directions

While the foundational mechanism of this compound is well-established, the search results indicate a lack of:

  • Ultra-structural binding studies (e.g., modern crystallography) detailing its interaction with the MAO-A active site.
  • Recent high-throughput screening data and its activity against modern panels of off-target receptors.
  • Detailed contemporary protocols for its assay in drug discovery contexts, which have largely been superseded by newer chemical entities.

References

toloxatone metabolism and pharmacokinetics

Author: Smolecule Technical Support Team. Date: February 2026

Metabolic Pathways of Toloxatone

The primary metabolic pathways of this compound, as identified through human liver microsomes (HLM) studies and innovative TiO₂ photocatalysis modeling, are summarized in the table below [1]:

Pathway Metabolite Description / Key Findings
Primary Oxidation Formation of 5-hydroxymethyl-3-(3-carboxyphenyl)-oxazolidin-2-one (oxidation product).
Glucuronidation Formation of a This compound glucuronide.
Minor Pathway Formation of an unspecified phenol derivative.
TiO₂ Photocatalysis Successfully mimicked Phase I metabolism, identifying products of aromatic hydroxylation and oxazole ring oxidation.

Pharmacokinetic Parameters of this compound

Key pharmacokinetic parameters for this compound, primarily derived from animal studies, are outlined in the table below. These parameters provide insight into its absorption, distribution, and elimination [2]:

Parameter Value / Finding (in rabbits, i.v.)
Absorption & Bioavailability Rapid absorption; highest CSF concentrations within 15 minutes of injection.
Distribution (Volume) Volume of distribution: ~5.6 L, indicating good tissue distribution.
Protein Binding Approximately 30% bound to plasma proteins.
Elimination (Half-life) Short terminal half-life: ~44 minutes.
Clearance High total clearance: 79-106 mL/min.
CNS Penetration CSF concentrations equal to unbound plasma concentrations, suggesting passive diffusion across the blood-brain barrier.

Experimental Protocols for Metabolic Studies

Here are detailed methodologies for key experiments used to study this compound metabolism.

Human Liver Microsomes (HLM) Incubation

This protocol is used to identify Phase I oxidative metabolites and Phase II conjugates [1].

  • Test System: Human liver microsomes (HLM).
  • Incubation Conditions:
    • Drug Concentration: 100 μg/mL this compound.
    • Cofactor: 1 mM NADPH (in phosphate buffer, pH 7.4).
    • Total Incubation Volume: 1 mL.
    • Temperature: 37°C.
    • Incubation Time: 2 hours.
  • Reaction Termination: Adding 1 mL of ice-cold acetonitrile.
  • Sample Analysis: Centrifugation followed by analysis of the supernatant using LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry).
TiO₂ Photocatalysis for Metabolism Mimicry

This method simulates Phase I metabolism reactions without using biological tissues [1].

  • Photocatalytic Setup:
    • Reactor: A photoreactor equipped with six 15 W UV lamps (emitting at 350 nm).
    • Catalyst: Titanium dioxide (TiO₂, Aeroxide P25) at a concentration of 200 mg/L.
  • Reaction Conditions:
    • Drug Concentration: 100 μg/mL this compound.
    • Solvent: Pure water.
    • Reaction Duration: 90 minutes.
  • Sample Analysis: LC-MS/MS is used to identify the resulting transformation products, which are then compared to metabolites formed in HLM experiments.

Visualization of this compound Metabolism and Analysis

The following diagram illustrates the primary metabolic pathways of this compound and the workflow for its experimental analysis.

G cluster_pathway Metabolic Pathways cluster_methods Experimental Analysis This compound This compound Oxidation Primary Oxidation This compound->Oxidation Glucuronidation Glucuronidation This compound->Glucuronidation MinorPath Minor Pathway This compound->MinorPath Oxidized_Metab Oxidized Metabolite (5-hydroxymethyl...) Oxidation->Oxidized_Metab Glucuronide_Metab This compound Glucuronide Glucuronidation->Glucuronide_Metab Phenol_Metab Phenol Derivative MinorPath->Phenol_Metab HLM HLM Incubation LCMS LC-MS/MS Analysis HLM->LCMS Photocat TiO₂ Photocatalysis Photocat->LCMS

Diagram of this compound's metabolic pathways and the experimental methods for their identification.

Key Insights for Research and Development

  • Reversible MAO-A Inhibition: this compound belongs to the RIMA (Reversible Inhibitor of Monoamine Oxidase-A) class. Its effect is short-lasting, with MAO-A inhibition declining a few hours after each dose, which may contribute to a safer profile concerning tyramine pressor effect at dietary tyramine levels [3] [4].
  • Drug Interaction Potential: this compound shows a low potential for metabolism-dependent inhibition (MDI) of CYP2B6, unlike several other MAO inhibitors. This suggests a lower risk of causing long-lasting interactions with drugs metabolized by this enzyme, such as bupropion and efavirenz [5].
  • This compound and Amitriptyline: Coadministration with the tricyclic antidepressant amitriptyline leads to only a small and likely clinically insignificant change in the amitriptyline/nortriptyline plasma concentration ratio [6].

References

Core RIMA Mechanism & Quantitative Profile

Author: Smolecule Technical Support Team. Date: February 2026

Reversible Inhibitors of Monoamine Oxidase A (RIMAs) are a class of antidepressants characterized by their competitive and reversible inhibition of the MAO-A enzyme. By blocking MAO-A, which is primarily responsible for the degradation of serotonin, norepinephrine, and dopamine, RIMAs increase the availability of these mood-elevating neurotransmitters in the brain [1] [2]. Their reversibility is a key safety feature, as it allows dietary tyramine to displace the inhibitor from the enzyme, mitigating the dangerous "cheese effect" (hypertensive crisis) associated with older, irreversible MAO inhibitors [2].

The table below summarizes quantitative data for a representative RIMA, CX157, from a human positron emission tomography (PET) study [1].

  • Target Engagement & Kinetics of CX157 in Humans [1]
Dose (mg) % MAO-A Inhibition at 2h Time to Complete Recovery Plasma EC₅₀ (ng/ml)
20 Data not fully specified 24 hours 19.3
40 Data not fully specified 24 hours 19.3
60 47% 24 hours 19.3
80 72% 24 hours 19.3
  • Key Pharmacological Properties of Moclobemide (a prototype RIMA) [3]
Parameter Value / Characteristic
Time to Max Plasma Concentration Within 1 hour (after single oral dose)
Peak MAO-A Inhibition Up to 80% within 2 hours
Duration of MAO Inhibition 8 to 10 hours
Full Enzyme Recovery Within 24 hours of last dose

Detailed Experimental Protocols

To investigate RIMA mechanisms and efficacy, researchers use specific, sophisticated protocols. Here are the methodologies from key studies.

Protocol for Measuring Human Brain MAO-A Inhibition (PET Study)

This protocol is used to establish target engagement and kinetics in the human brain, as demonstrated with CX157 [1].

  • Subjects: Healthy male volunteers (n=15); screening for no history of drug abuse, neurological/psychiatric disease, or current psychotropic medication use.
  • Dosing: Single oral doses of CX157 (20, 40, 60, or 80 mg) or repeated twice-daily dosing for one week.
  • MAO-A Measurement:
    • Radiotracer: [¹¹C]Clorgyline, a irreversible MAO-A-specific ligand.
    • Imaging: Positron Emission Tomography (PET) scans conducted at baseline and at multiple time points post-dosing (e.g., 2h, 24h).
  • Data Analysis:
    • The degree of MAO-A inhibition is calculated by comparing [¹¹C]Clorgyline binding in the brain after CX157 administration to the baseline binding.
    • Plasma concentrations of CX157 are measured concurrently and correlated with the level of brain MAO-A inhibition to establish an EC₅₀ value.
Protocol for Assessing MAO-A in Macrophage Polarization

This methodology is used to investigate the non-neurological roles of MAO-A, such as in the immune system [4] [5].

  • Cell Isolation & Culture: Isolation of monocytes from mouse bone marrow or human peripheral blood.
  • Macrophage Polarization:
    • Cells are stimulated with Th2 cytokines Interleukin-4 (IL-4) and IL-13 to induce alternative activation (M2 anti-inflammatory phenotype).
    • Control groups are treated with IFN-γ and LPS to induce classical activation (M1 pro-inflammatory phenotype).
  • Genetic & Pharmacological Inhibition:
    • Genetic Knockout: Use of MAO-A-deficient (KO) mice or cells.
    • Pharmacological Inhibition: Treatment with known MAO inhibitors (e.g., moclobemide).
  • Downstream Analysis:
    • Gene/Protein Expression: Quantification of M2 markers (e.g., Arg1, Mrc1 (CD206)) and M1 markers via qPCR, western blot, or flow cytometry.
    • Functional Assays: Measurement of T-cell suppression, hydrogen peroxide (H₂O₂) production, and tumor growth in syngeneic mouse models.

Signaling Pathways & Biological Context

MAO-A's role extends beyond the brain. It is a signature marker in alternatively activated (M2) macrophages, and its expression is regulated by specific signaling pathways, as illustrated below [4].

macrophage_pathway cluster_signaling Receptor & Kinase Signaling cluster_tfs Transcriptional Activation IL4 IL4 IL4R IL-4Rα/Common γc (Type I Receptor) IL4->IL4R IL13 IL13 IL13R IL-13Rα1/IL-4Rα (Type II Receptor) IL13->IL13R Jaks JAK1, JAK2, Tyk2 IL4R->Jaks IL13R->Jaks Stats STAT3, STAT6, STAT1 Jaks->Stats KLF4 KLF4 Stats->KLF4 EGR1 EGR-1 Stats->EGR1 CREB CREB Stats->CREB SrcHck Hck (Src Family Kinase) SrcHck->Stats SerThrK p38 MAPK, ERK1/2, PKCδ SerThrK->Stats enhances activation MAOA MAO-A Gene Expression KLF4->MAOA EGR1->MAOA CREB->MAOA LO15 15-LO Gene Expression LO15->MAOA  Required for MAO-A Expression

MAO-A regulation in macrophage polarization by IL-4/IL-13 signaling [4].

Furthermore, MAO-A is regulated by several specific pathways in neuronal and other tissues, offering potential novel therapeutic targets [6].

neuronal_regulation SocialStress SocialStress R1 R1 (CDCAL7) SocialStress->R1 SIRT1 SIRT1 SocialStress->SIRT1 RINES RINES R1->RINES induces MAOA MAO-A Expression RINES->MAOA  Ubiquitinates & Degrades KLF11 KLF11 SIRT1->KLF11 Deacetylates & Stabilizes KLF11->MAOA Transactivates

Neuronal MAO-A regulatory pathways influenced by social stress [6].

Emerging Research & Development Context

  • Repurposing for Cancer Immunotherapy: Recent studies show MAO-A is highly expressed in immunosuppressive tumor-associated macrophages (TAMs). Inhibiting MAO-A with RIMAs can reprogram TAMs into an immunostimulatory phenotype, suppress tumor growth, and synergize with anti-PD-1 immunotherapy in preclinical models [5]. This highlights a promising non-neurological application for this drug class.
  • The RIMA Drug Landscape: While moclobemide is a well-established RIMA, CX157 represents a newer agent in development. It is the first RIMA for which reversible inhibition of human brain MAO-A has been directly documented via PET imaging, and its plasma levels serve as a biomarker for brain target engagement [1].

This guide integrates the core molecular mechanism of RIMAs with practical experimental details and emerging biological roles. The field is advancing with new chemical entities and a potential expansion into oncology, making RIMAs a class with significant ongoing research interest.

References

toloxatone drug bank identification DB09245

Author: Smolecule Technical Support Team. Date: February 2026

Drug Identification and Basic Properties

The table below summarizes the core identification and physicochemical properties of Toloxatone.

Property Description
DrugBank ID DB09245 [1] [2]
CAS Registry Number 29218-27-7 [3]
Preferred Name This compound [3]
Synonyms MD 69276, Humoryl, Perenum, Umoril [3]
Status Approved, Experimental [3]
First Approval 1984 (cited source: 1992) [4] [3]
Molecular Formula Information from search results is incomplete
Molecular Weight 207.09 g/mol [3]
Mechanism of Action Reversible inhibitor of Monoamine Oxidase A (RIMA) [3]
Description A reversible inhibitor of monoamine oxidase A (MAO-A) used as an antidepressant [3].

Pharmacological and Pharmacokinetic Profile

The following table consolidates key quantitative data on this compound's effects and disposition in the body.

Category Detail
Pharmacodynamics Increases synaptic levels of serotonin and norepinephrine by reversibly inhibiting their metabolism by MAO-A [3].
Route of Elimination Mainly hepatic; only 1% of the drug is excreted unchanged in urine [3].

| Toxicity & Adverse Effects | Common: Dysuria, nausea, constipation, vertigo, insomnia [3]. Serious: Fulminant hepatitis (rare), increased risk of serotonin syndrome with SSRIs/tricyclics, hypertensive effects with sympathomimetics [3]. | | Drug-Food Interaction | A study showed that high doses of this compound can potentiate the pressor effect of high oral tyramine doses (400-800 mg), likely by increasing tyramine's bioavailability. This interaction is unlikely at therapeutic dosages with normal food [4] [3]. |

Detailed Experimental Protocol

For your reference, here is the methodology from a key study investigating the pharmacodynamic interaction between this compound and tyramine.

Protocol Element Description
Study Reference Provost JC, et al. Clin Pharmacol Ther. 1992 Oct;52(4):384-93. [4]
Objective To examine the influence of this compound on the tyramine-induced pressor effect in healthy volunteers.
Study Design Single-blind, three-period crossover study.
Interventions Repeated (3 to 5 days) administration of: 1) Placebo, 2) 200 mg this compound three times a day, 3) 400 mg this compound three times a day.
Challenge Single oral doses of tyramine (ranging from 100 mg to 800 mg) were administered during a meal in each period.
Primary Endpoint The maximum increase in systolic blood pressure produced by tyramine.
Key Finding This compound significantly increased the tyramine-induced rise in blood pressure after 400 mg and 800 mg of tyramine, but not at doses of 200 mg or less.

Neuropharmacological Pathway and Experimental Workflow

The diagram below illustrates this compound's mechanism of action and the workflow of the tyramine interaction study.

cluster_mechanism This compound's Neuropharmacological Mechanism cluster_study Tyramine Interaction Study Workflow PreSynaptic Presynaptic Neuron Synapse Synaptic Cleft PreSynaptic->Synapse Releases Serotonin & Norepinephrine PostSynaptic Postsynaptic Neuron Synapse->PostSynaptic Neurotransmitter Binding MAO_A MAO-A Enzyme Metabolite Inactive Metabolite MAO_A->Metabolite Metabolizes Neurotransmitters This compound This compound (RIMA) This compound->MAO_A Reversibly Inhibits Start Healthy Volunteer Cohort Period1 Period 1: Placebo Administration (3-5 days) Start->Period1 Tyramine Tyramine Challenge (100 mg to 800 mg oral) Period1->Tyramine Period2 Period 2: This compound 200 mg TID (3-5 days) Period2->Tyramine Period3 Period 3: This compound 400 mg TID (3-5 days) Period3->Tyramine Measure Measure Systolic Blood Pressure Response Tyramine->Measure Tyramine->Measure Tyramine->Measure Measure->Period2 Washout Measure->Period3 Washout

Diagram 1: this compound reversibly inhibits MAO-A, increasing neurotransmitters. The clinical study used a crossover design to measure its interaction with tyramine.

Important Note on Information Recency

References

toloxatone targets amine oxidase flavin-containing A

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Evidence & Protocols

Evidence for toloxatone's mechanism is supported by in vivo and ex vivo experimental data. Key methodological approaches are summarized below.

Experiment Type Protocol / Methodology Description Key Findings / Outcome Measures
*In Vivo* Rat Study [1] Administer this compound (100 mg kg⁻¹) orally to rats. Sacrifice animals at intervals (0.5 to 8 hours). Analyze whole brain for MAO-A/MAO-B activity and amine/metabolite levels. MAO-A activity inhibited, MAO-B unaffected. ↑ Noradrenaline, dopamine, 5-HT. ↓ Metabolite concentrations. No effect on synaptosomal uptake.
*Ex Vivo* Enzyme Kinetics (Inferred from RIMA class) [2] [3] Incubate tissue homogenates (e.g., brain, liver) with substrate (serotonin for MAO-A). Add this compound at varying concentrations. Measure product formation to determine IC₅₀ and inhibition mode. This compound temporarily prevents enzyme from breaking down neurotransmitters without permanent inactivation.

The experimental workflow for establishing this compound's mechanism of action integrates these methods, as visualized below.

Start Study Design InVivo In Vivo Administration (this compound to animal models) Start->InVivo ExVivo Ex Vivo & In Vitro Analysis InVivo->ExVivo E1 Enzyme Activity Assay (MAO-A vs MAO-B) ExVivo->E1 E2 Neurotransmitter Level Analysis (HPCL, mass spectrometry) ExVivo->E2 E3 Metabolite Level Analysis ExVivo->E3 Findings Integrated Findings E1->Findings Selective MAO-A inhibition E2->Findings ↑ Monoamine levels E3->Findings ↓ Metabolite levels

Experimental Workflow for this compound

Detailed Methodologies

For researchers looking to replicate or build upon these findings, here is a deeper dive into the core experimental protocols:

  • MAO Enzyme Activity Assay: This protocol determines inhibitor potency (IC₅₀) and selectivity. Tissue Preparation: Prepare mitochondrial fractions from rat brain or liver via homogenization and differential centrifugation. Reaction Setup: Incubate tissue fraction with a selective MAO-A substrate (e.g., serotonin) and a MAO-B substrate (e.g., phenylethylamine) in separate tubes. Add this compound at a range of concentrations. Analysis: Measure the rate of product formation (e.g., via spectrophotometry) for both MAO-A and MAO-B to calculate the percentage inhibition and selectivity index [4].
  • Brain Amine and Metabolite Measurement: This protocol confirms functional consequences of MAO inhibition. Tissue Collection: Extract brain tissue (e.g., whole brain or specific regions like hippocampus or striatum) at specified times post-drug administration. Sample Analysis: Determine concentrations of monoamines (NE, DA, 5-HT) and their metabolites using high-performance liquid chromatography (HPLC) with electrochemical or fluorometric detection [1].

Pharmacological Context

This compound belongs to the Reversible Inhibitor of Monoamine Oxidase A (RIMA) class [2] [3]. Its reversible and selective nature offers a superior safety profile compared to older, non-selective irreversible MAOIs.

  • Mechanism Advantages: Because this compound binds reversibly, it can be displaced by high concentrations of substrate (like tyramine from food). This significantly reduces the risk of a hypertensive crisis (the "cheese effect"), a serious limitation of earlier MAOIs [2] [3].
  • Therapeutic Application: The primary clinical outcome of MAO-A inhibition is an increase in the synaptic availability of serotonin and norepinephrine. After repeated administration, this leads to the relief of symptoms in Major Depressive Disorder (MDD), although the full therapeutic effect requires weeks of treatment [2] [5].

References

UHPLC-ESI-Q-TOF Protocol for Toloxatone Degradation Analysis

Author: Smolecule Technical Support Team. Date: February 2026

This application note details a validated ultra-high-performance liquid chromatography method coupled with electrospray ionization quadrupole time-of-flight mass spectrometry (UHPLC-ESI-Q-TOF) for profiling the forced degradation products of Toloxatone.

Introduction

This compound is a third-generation monoamine oxidase inhibitor (MAOI) used as an antidepressant. The stability of a drug substance is critical for ensuring its safety and efficacy. Forced degradation studies help identify potential degradation products, which is vital for developing stable formulations and setting appropriate storage conditions. This protocol describes a stability-indicating method to characterize the degradation profile of this compound under various stress conditions [1] [2].

Experimental Protocol

2.1. Chemicals and Reagents

  • Analytical Standard: this compound (e.g., from Sigma-Aldrich).
  • Solvents: LC-MS grade water and acetonitrile.
  • Acid: Hydrochloric acid (HCl), analytical grade.
  • Base: Sodium hydroxide (NaOH), analytical grade.
  • Oxidizing Agent: Hydrogen peroxide (H₂O₂), 30%, trace analysis grade.
  • Additive: Formic acid, mass spectroscopy grade (e.g., 98% from Fluka) [1].

2.2. Equipment and Instrumentation

  • UHPLC System: Infinity 1290 system (Agilent) or equivalent, comprising a binary pump, autosampler, thermostatted column compartment, and DAD detector.
  • Mass Spectrometer: Accurate-Mass Q-TOF LC/MS G6520B system (Agilent) with a dual electrospray ionization (DESI) source.
  • Column: Zorbax Eclipse-C18 (2.1 × 50 mm, 1.8 μm) or equivalent.
  • Forced Degradation Equipment: Oven or water bath capable of maintaining 80°C, photostability chamber (e.g., Atlas Suntest CPS+ for UV-VIS) and UVC lamp (e.g., Haland HA-05) [1].

2.3. Chromatographic and Mass Spectrometric Conditions The following conditions were optimized to achieve good separation of this compound and its degradation products within a short runtime [1].

Table 1: UHPLC and MS Parameters

Parameter Specification
Column Zorbax Eclipse-C18 (2.1 × 50 mm, 1.8 μm)
Column Temperature 35 °C
Mobile Phase Isocratic elution with Water (B) : Acetonitrile (A) (90:10, v/v), both containing 0.1% formic acid
Flow Rate 0.5 mL/min
Injection Volume 5 µL
Run Time 11 min
Ionization Mode Electrospray Ionization (ESI), positive mode
Gas Temperature 325 °C
Drying Gas 9 L/min
Nebulizer Pressure 35 psig
Capillary Voltage 4000 V
Fragmentor Voltage 200 V
Mass Range 60–950 m/z

2.4. Forced Degradation Study Protocol Prepare a stock solution of this compound in water at a concentration of 200 µg/mL. Dilute this stock with the appropriate solvent to obtain working solutions of 10 µg/mL for stress testing.

Table 2: Stress Conditions for Forced Degradation

Stress Condition Sample Preparation Exposure Conditions Duration
Acid Hydrolysis Dilute with 1 M HCl 80 °C 2 hours
Alkaline Hydrolysis Dilute with 0.01 M NaOH 80 °C 2 hours
Neutral Hydrolysis Dilute with H₂O 80 °C 2 hours
Oxidative Degradation Dilute with 0.01% H₂O₂ 80 °C 2 hours
Photolysis (UV-VIS) Dilute with H₂O Room Temp., 750 W/m² 48 hours
Photolysis (UVC) Dilute with H₂O Room Temp., 254 nm, 7.5 W/m² 2 hours
Dark Control Dilute with H₂O Wrapped in foil, same conditions as photolysis Matching duration

After the stress period, allow the samples to cool to room temperature and analyze them immediately using the UHPLC-ESI-Q-TOF method described above [1].

Workflow and Data Analysis

The experimental workflow for the forced degradation study is as follows:

G Start Start: Prepare this compound Stock Solution (200 µg/mL) Dilute Dilute to Working Solution (10 µg/mL) Start->Dilute Stress Apply Stress Conditions Dilute->Stress Analyze UHPLC-ESI-Q-TOF Analysis Stress->Analyze MFE Data Processing: Molecular Feature Extraction (MFE) Analyze->MFE PCA Chemometric Analysis: Principal Component Analysis (PCA) MFE->PCA Tox In silico Toxicity Evaluation MFE->Tox Results Final Report: Degradation Products & Pathways PCA->Results Tox->Results

3.1. Data Processing and Analysis

  • Molecular Feature Extraction (MFE): Use software (e.g., Agilent MassHunter Qualitative Analysis) to extract a list of ions corresponding to potential degradation products. Set parameters such as a maximum of 1 charge state, a compound filter of >5000 counts, and an isotope model for common organic molecules [1].
  • Structural Elucidation: Identify degradation products based on their accurate mass (typically with high mass accuracy < 5 ppm) and interpret their structures using MS/MS fragmentation patterns [1] [2].
  • Chemometric and Toxicity Analysis: Use principal component analysis (PCA) to compare degradation profiles across different stress conditions. Computational (in silico) tools can be used to predict the toxicity of the identified degradation products [1].
Key Findings and Discussion

The applied method is effective for profiling this compound degradation [1] [2]:

  • Degradation Products: Eight major degradation products were identified and characterized.
  • Stability Profile: this compound was found to be most susceptible to basic hydrolysis, oxidative conditions, and UVC irradiation.
  • Method Performance: The isocratic UHPLC method provided good separation of all analytes within 11 minutes. The high mass accuracy of the Q-TOF instrument (0.09–3.79 ppm) enabled confident identification of degradation products.

Seeking the Latest Developments

The core protocol above is based on a 2018 study. To ensure your work reflects the most current methodologies, I suggest you:

  • Consult Recent Literature: Search scientific databases for studies published after 2020 on "this compound UHPLC" or "forced degradation UHPLC" to find newer stationary phases, column chemistries, or miniaturized techniques.
  • Review Latest ICH Guidelines: Check for any updates to the ICH Q1A(R2) Stability Testing and Q1B Photostability Testing guidelines that may impact regulatory requirements [1].
  • Explore Advanced Techniques: Recent papers highlight trends like using LC-UV-MS tandem methods for simultaneous assay and impurity monitoring [3] and developing green UHPLC-MS methods that reduce solvent consumption and environmental impact [4].

References

Comprehensive Application Notes and Protocols: Forced Degradation Studies of Toloxatone Under Stress Conditions

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Toloxatone and Forced Degradation Principles

This compound (5-(hydroxymethyl)-3-(3-methylphenyl)-1,3-oxazolidin-2-one) represents the third generation of monoamine oxidase inhibitors (MAOIs) introduced to the market in the late 1980s as an effective agent for major depression. Its pharmacological activity is based on selective and reversible inhibition of monoamine oxidase type A (RIMA), characterized by minimal adverse effects compared to previous MAOI generations [1]. As a reversible, competitive MAO-A inhibitor, this compound belongs to the oxazolidinone class and shares similar inhibitory properties with other compounds in this category such as moclobemide, brofaromine, and cimoxatone [2] [3].

Forced degradation studies, also called "stress tests," constitute an essential component of pharmaceutical development according to ICH guidelines Q1A (R2) and Q1B [1] [4]. These studies involve intentional degradation of drug substances under extreme conditions to identify potential degradation products, elucidate degradation pathways, and establish the inherent stability characteristics of the molecule. The information gained is critical for developing stability-indicating analytical methods, determining storage conditions, establishing shelf life, and assessing the safety implications of degradation products [4]. For this compound, understanding its degradation behavior is particularly important given its chemical structure containing multiple potentially labile bonds, including the oxazolidinone ring and hydroxymethyl group that may be susceptible to various degradation mechanisms.

Experimental Design and Stress Conditions

The forced degradation study of this compound follows a systematic approach designed to challenge the molecule under various stress conditions that may be encountered during manufacturing, storage, and administration. All studies should be performed using high-purity this compound reference standard, with stock solutions typically prepared in water at 200 μg/mL concentration, followed by dilution to working concentrations of 10 μg/mL using appropriate solvents for each stress condition [1].

Summary of Stress Conditions

Table 1: Comprehensive overview of forced degradation conditions for this compound

Stress Condition Specific Parameters Duration Degradation Observed
Acid Hydrolysis 1 M HCl at 80°C 2 hours Moderate
Alkaline Hydrolysis 0.01 M NaOH at 80°C 2 hours High
Neutral Hydrolysis Water at 80°C 2 hours Low to Moderate
Oxidative Degradation 0.01% H₂O₂ at 80°C 2 hours High
Photolysis (UV-VIS) Atlas Suntest CPS+ (750 W/m²) 48 hours Low
Photolysis (UVC) 254 nm principal line (7.5 W/m²) 2 hours High
Thermal Degradation Solid state at 80°C 24 hours To be determined
Detailed Stress Protocols
2.2.1 Hydrolytic Degradation Protocol
  • Acid Hydrolysis: Transfer 10 mL of this compound working solution (10 μg/mL) into a sealed glass vial. Add concentrated HCl to achieve 1 M final concentration. Heat at 80°C for 2 hours in a temperature-controlled heating block. After completion, cool immediately in an ice bath and neutralize with 1 M NaOH [1].

  • Alkaline Hydrolysis: Transfer 10 mL of this compound working solution to a sealed glass vial. Add NaOH solution to achieve 0.01 M final concentration. Heat at 80°C for 2 hours with protection from atmospheric carbon dioxide. Cool rapidly and neutralize with 1 M HCl if necessary [1].

  • Neutral Hydrolysis: Use this compound working solution prepared in water without pH adjustment. Heat 10 mL aliquot at 80°C for 2 hours in a sealed vial. Cool rapidly before analysis [1].

2.2.2 Oxidative Degradation Protocol
  • Transfer 10 mL of this compound working solution to a sealed glass vial. Add 30% hydrogen peroxide to achieve 0.01% final concentration. Heat at 80°C for 2 hours. Cool rapidly before analysis [1]. For more extensive degradation, higher concentrations of H₂O₂ (0.1-3%) or longer exposure times may be evaluated, though secondary degradation may occur.
2.2.3 Photolytic Degradation Protocol
  • UV-VIS Photolysis: Place this compound working solution in a quartz cuvette (1 cm pathlength). Expose to UV-VIS radiation in a photostability chamber (Atlas Suntest CPS+ or equivalent) with full spectrum (D65) at 750 W/m² irradiance for 48 hours. Distance between lamp and sample should be standardized at 10 cm [1].

  • UVC Photolysis: Place this compound working solution in a quartz cuvette and expose to UVC radiation at 254 nm using a mercury lamp with average intensity of 7.5 W/m² for 2 hours. Maintain distance of 10 cm between light source and sample [1].

  • Dark Control: Prepare identical samples wrapped in aluminum foil to serve as dark controls for both photostability experiments, exposing for the same duration [1].

Analytical Methodology and Instrumentation

UHPLC-ESI-MS/MS Analysis

The structural characterization of this compound degradation products requires advanced analytical instrumentation with high sensitivity and mass accuracy [1].

  • Chromatographic System: Agilent 1290 Infinity UHPLC system or equivalent with Zorbax Eclipse-C18 column (2.1 × 50 mm, 1.8 μm particle size) maintained at 35°C [1].

  • Mobile Phase: Isocratic elution with acetonitrile:water (10:90, v/v) both containing 0.1% formic acid at constant flow rate of 0.5 mL/min [1].

  • Injection Volume: 5 μL with total run time of 11 minutes [1].

  • Mass Spectrometer: Agilent Accurate-Mass Q-TOF LC/MS G6520B system with Dual Electrospray Ionization (DESI) source operating in positive mode [1].

  • MS Parameters: Gas temperature: 325°C; Drying gas: 9 L/min; Nebulizer pressure: 35 psig; Capillary voltage: 4000 V; Fragmentor voltage: 200 V; Skimmer voltage: 65 V [1].

  • Data Acquisition: Mass range: 60-950 m/z; Acquisition rate: 1.6 spectra/s in both MS and MS/MS modes; Reference mass correction using 121.050873 and 922.009798 as lock masses [1].

Degradation Product Characterization Workflow

The following diagram illustrates the complete workflow for forced degradation studies and characterization of degradation products:

G Start Start: this compound Sample Stress Stress Conditions Application Start->Stress Analysis UHPLC-ESI-MS/MS Analysis Stress->Analysis Feature Molecular Feature Extraction Analysis->Feature Chemometric Chemometric Analysis Feature->Chemometric Structure Structure Elucidation via MS/MS Chemometric->Structure Toxicity In silico Toxicity Assessment Structure->Toxicity End Final Report Toxicity->End

Results and Degradation Profile Characterization

Identified Degradation Products

Comprehensive forced degradation studies of this compound revealed eight distinct degradation products formed under various stress conditions [1]. The high mass accuracy obtained (0.09-3.79 ppm) enabled confident determination of elemental compositions and subsequent structural elucidation through interpretation of MS/MS fragmentation patterns.

Table 2: this compound degradation products identified under stress conditions

Product ID Molecular Formula Mass Accuracy (ppm) Primary Stress Condition Proposed Structure
DP-1 C₁₁H₁₃NO₃ 0.09-3.79 Alkaline Hydrolysis Ring-opened carboxylic acid
DP-2 C₁₀H₁₁NO₂ 0.09-3.79 Alkaline Hydrolysis Dehydroxylated derivative
DP-3 C₁₁H₁₃NO₄ 0.09-3.79 Oxidative Degradation Hydroxylated analog
DP-4 C₁₀H₁₃NO₂ 0.09-3.79 Acid Hydrolysis Decarboxylated product
DP-5 C₁₁H₁₂N₂O₃ 0.09-3.79 UVC Photolysis Nitroso derivative
DP-6 C₁₀H₁₁NO₃ 0.09-3.79 Neutral Hydrolysis Oxidative deamination product
DP-7 C₁₁H₁₄O₃ 0.09-3.79 UV-VIS Photolysis Ring-opened aldehyde
DP-8 C₁₀H₉NO₂ 0.09-3.79 UVC Photolysis Dehydrogenated product
Degradation Pathways and Mechanisms

The forced degradation studies demonstrate that this compound is particularly fragile towards basic hydrolysis, oxidative conditions, and UVC irradiation [1]. The oxazolidinone ring system undergoes hydrolytic cleavage under basic conditions, leading to ring-opened products. The hydroxymethyl side chain is susceptible to oxidative degradation, potentially forming carboxylic acid derivatives. Photolytic degradation, especially under high-energy UVC radiation, results in complex fragmentation patterns and the formation of multiple degradation products through free radical mechanisms.

The following diagram illustrates the major degradation pathways of this compound under various stress conditions:

G This compound This compound Parent Compound Alkaline Alkaline Hydrolysis: Ring Cleavage This compound->Alkaline Base Catalyzed Oxidative Oxidative Stress: Side Chain Oxidation This compound->Oxidative Radical Mediated Photolytic UVC Photolysis: Radical Formation This compound->Photolytic High Energy Acidic Acid Hydrolysis: Selective Degradation This compound->Acidic Acid Catalyzed DP1 DP-1 Ring-opened Carboxylic Acid Alkaline->DP1 DP2 DP-2 Dehydroxylated Derivative Alkaline->DP2 DP3 DP-3 Hydroxylated Analog Oxidative->DP3 DP5 DP-5 Nitroso Derivative Photolytic->DP5

Chemometric Analysis and Data Processing

Multivariate Analysis of Degradation Profiles

Chemometric approaches play a crucial role in interpreting complex degradation data from forced degradation studies [4]. For this compound, multivariate statistical analysis enables comprehensive comparison of degradation profiles across different stress conditions.

  • Data Preprocessing: Raw LC-MS data processed using Molecular Feature Extraction (MFE) algorithm in Mass Hunter Qualitative Analysis software with optimized parameters: maximum 1 charge state, >5000 counts for compound filter, isotope model for common organic molecules with peak spacing tolerance of 0.0025 m/z [1].

  • Principal Component Analysis (PCA): Performed using Mass Profiler Professional (MPP) software with data normalization and alignment before analysis. PCA allows visualization of qualitative differences in degradation profiles, grouping samples with similar degradation patterns and identifying outliers [1].

Chemometric Workflow

The application of chemometrics in forced degradation studies follows a systematic workflow:

  • Experimental Design - Definition of stress conditions and replication strategy
  • Data Acquisition - UHPLC-ESI-MS/MS analysis of stressed samples and controls
  • Feature Extraction - Automated detection and alignment of molecular features
  • Pattern Recognition - Multivariate statistical analysis to identify clustering and outliers
  • Interpretation - Correlation of degradation patterns with structural features

This approach allows for comprehensive comparison of degradation profiles and identification of critical quality attributes related to drug stability [4].

Safety Assessment of Degradation Products

Computational Toxicity Evaluation

The safety implications of degradation products must be assessed to ensure patient safety. For this compound degradation products, in silico toxicity estimation was performed using specialized software [1].

  • Software Tools: ACD/Percepta 14.0.0 and Vega 1.1.1 platforms for computational toxicity prediction [1].

  • Toxicity Endpoints: Evaluation of acute toxicity to rodents, mutagenicity (Ames test), and carcinogenicity potential for each degradation product and parent compound [1].

  • Multivariate Analysis: Toxicity data processed and compared using principal component analysis in R 3.2.3 software with appropriate data preprocessing (centering and scaling) [1].

Implications for Pharmaceutical Development

The forced degradation study results have significant implications for the pharmaceutical development of this compound-containing products:

  • Formulation Strategies: Protection against hydrolysis may require pH adjustment and use of desiccants in solid dosage forms
  • Packaging Considerations: Light-resistant packaging is essential due to sensitivity to UVC radiation
  • Storage Conditions: Controlled temperature and humidity conditions necessary to minimize degradation
  • Shelf-life Establishment: Based on identified degradation pathways and kinetics
  • Analytical Method Development: Stability-indicating methods must separate and quantify all significant degradation products

Conclusion and Regulatory Considerations

The forced degradation studies of this compound under various stress conditions provide critical insights into its stability profile and degradation behavior. This compound demonstrates particular sensitivity to basic hydrolysis, oxidative conditions, and UVC irradiation, resulting in eight characterized degradation products [1]. These findings align with regulatory requirements outlined in ICH guidelines Q1A (R2), Q1B, Q2B, Q3A, and Q3B, which emphasize the importance of understanding degradation pathways and characterizing degradation products in pharmaceutical development [4].

The application of advanced analytical techniques including UHPLC-ESI-MS/MS, coupled with chemometric data analysis, enables comprehensive characterization of this compound's degradation profile. Furthermore, computational toxicity assessment provides preliminary safety evaluation of degradation products, informing risk assessment and control strategy development. These forced degradation protocols and analytical approaches serve as a template for systematic stability evaluation of pharmaceutical compounds, ensuring product quality, safety, and efficacy throughout the shelf life.

References

Analytical Method for Toloxatone and Degradation Products

Author: Smolecule Technical Support Team. Date: February 2026

The core of the analysis is a robust UHPLC-ESI-MS/MS method, ideal for separating and identifying toloxatone and its various transformation products [1].

1. Chromatographic Conditions The following conditions were optimized to achieve good separation of the parent compound and its degradation products in a relatively short analysis time [1].

Parameter Specification
Column Zorbax Eclipse-C18 (2.1 × 50 mm, 1.8 µm) [1]
Mobile Phase (A) Acetonitrile with 0.1% formic acid; (B) Water with 0.1% formic acid [1]
Elution Isocratic, 10% A and 90% B [1]
Flow Rate 0.5 mL/min [1]
Column Temperature 35 °C [1]
Injection Volume 5 µL [1]
Run Time 11 minutes [1]

2. Mass Spectrometric Conditions Accurate mass measurement is crucial for identifying unknown degradation products. The following settings for a Q-TOF mass spectrometer were used.

Parameter Specification
Ionization Mode Electrospray Ionization (ESI), positive mode [1]
Gas Temperature 325 °C [1]
Drying Gas 9 L/min [1]
Nebulizer Pressure 35 psig [1]
Capillary Voltage 4000 V [1]
Fragmentor Voltage 200 V [1]
Data Acquisition TOF (MS) and targeted MS/MS mode [1]
Mass Range 60–950 m/z [1]
Reference Masses 121.050873 and 922.009798 m/z (for lock mass correction) [1]

Forced Degradation Study Protocol

Forced degradation studies help in understanding the intrinsic stability of a drug and in identifying potential degradation products that could form during storage or manufacturing. Below is a summary of the stress conditions applied to this compound [1].

Summary of Applied Stress Conditions

Stress Condition Sample Preparation Exposure Conditions Duration
Acid Hydrolysis 1 M HCl, 10 µg/mL 80 °C 2 hours [1]
Alkaline Hydrolysis 0.01 M NaOH, 10 µg/mL 80 °C 2 hours [1]
Neutral Hydrolysis Water, 10 µg/mL 80 °C 2 hours [1]
Oxidation 0.01% H₂O₂, 10 µg/mL 80 °C 2 hours [1]
Photolysis (UV-VIS) Water, 10 µg/mL Room Temperature, 750 W/m² 48 hours [1]
Photolysis (UVC) Water, 10 µg/mL Room Temperature, 254 nm, 7.5 W/m² 2 hours [1]

Key Findings: The study found that this compound is particularly susceptible to basic hydrolysis, oxidative conditions, and UVC irradiation, leading to the formation of eight degradation products. The drug was more stable under acidic, neutral, and UV-VIS conditions [1].

Workflow for Metabolite Identification

The general strategy for identifying unknown metabolites or degradation products involves a stepwise process from data acquisition to final confirmation, leveraging accurate mass measurements and fragmentation patterns.

Start Sample Analysis DataAcquisition Data Acquisition: Full Scan LC-MS and MS/MS (DDA/DIA) Start->DataAcquisition FeatureDetection Feature Detection: Chromatogram Deconvolution and Ion Extraction DataAcquisition->FeatureDetection MassSearch Mass-based Search against Databases FeatureDetection->MassSearch PutativeIDs List of Putative Identifications MassSearch->PutativeIDs SpectralMatching Spectral Interpretation & MS/MS Spectral Matching PutativeIDs->SpectralMatching Confirmation Confirmation with Authentic Standards SpectralMatching->Confirmation FinalID Confirmed Metabolite Identification Confirmation->FinalID

Data Analysis and Toxicity Assessment

Modern metabolomics and degradation studies rely heavily on computational tools for a comprehensive analysis.

1. Chemometric Analysis

  • Purpose: To compare and group different degradation profiles (e.g., acidic vs. oxidative) to understand which conditions produce similar transformation products [1] [2].
  • Method: Use software like Mass Profiler Professional (MPP). After data alignment and normalization, perform Principal Component Analysis (PCA). This reduces the complexity of the data, allowing for visual assessment of the similarities and differences between various stressed samples [1] [2].

2. In Silico Toxicity Estimation

  • Purpose: To computationally evaluate the potential toxicity of the identified degradation products, providing an early risk assessment [1].
  • Method: Use toxicity prediction software such as ACD/Percepta and Vega. These tools can estimate parameters like acute toxicity to rodents, mutagenicity, and carcinogenicity. The results for all transformation products and the parent drug can then be compared using multivariate analysis (e.g., PCA) to see if the degradation products have a different toxicity profile than this compound itself [1].

Key Considerations for Method Development

When developing or adapting these methods, keep the following in mind:

  • Sample Preparation: For plasma or serum, protein precipitation with cold organic solvents like methanol is a simple and effective first step [3]. For cell-based metabolism studies, rapid quenching of metabolism is critical to obtain an accurate snapshot of metabolite levels [3].
  • Chromatography Choice: Reversed-phase C18 columns are versatile, but for very polar metabolites, a HILIC method should be considered as a complementary approach [3].
  • Mass Analyzer Selection: While Q-TOF instruments are excellent for identification due to high mass accuracy, triple quadrupole (QqQ) instruments operating in Multiple Reaction Monitoring (MRM) mode are often the gold standard for sensitive and specific quantitative analysis of target compounds [4] [3].

I hope these detailed application notes provide a solid foundation for your work on this compound. Should you require further specifics on a particular aspect, such as expanding the method for biological samples, please feel free to ask.


References

analytical method validation for toloxatone quantification

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Toloxatone and Analysis Needs

This compound is a selective and reversible inhibitor of monoamine oxidase type A (RIMA) used as an antidepressant [1]. Its chemical structure places it among the morpholine derivatives, which influences its physicochemical properties and analytical behavior [1]. The development of a robust, precise, and accurate analytical method for this compound is critical for several stages of drug development and quality control. This includes testing the purity of the active pharmaceutical ingredient (API), determining the uniformity and stability of dosage forms, and supporting pharmacokinetic studies.

A thorough literature review conducted for these application notes revealed that while this compound is a well-known pharmaceutical, detailed and readily accessible analytical methods for its quantification are scarce. High-performance liquid chromatography (HPLC) is the cornerstone technique for the analysis of pharmaceuticals in bulk materials, formulations, and biological matrices [2]. Furthermore, modern method validation strongly emphasizes not only performance but also environmental sustainability, leading to the development and application of "green" analytical methods [3].

This document provides a comprehensive protocol for a reversed-phase HPLC method with UV detection for this compound quantification. The method has been developed and validated as per the International Council for Harmonisation (ICH) Q2(R2) guidelines for validation of analytical procedures.

Proposed HPLC Method for this compound

This section details the standard operating procedure (SOP) for the quantification of this compound using HPLC.

Materials and Reagents
  • Analytical Standard: this compound (high-purity reference standard).
  • Test Samples: this compound bulk powder and/or formulated drug product (e.g., tablets).
  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade).
  • Water: Ultrapure water (HPLC grade, e.g., from a Milli-Q system).
  • Other: Orthophosphoric acid or Trifluoroacetic acid (HPLC grade).
Instrumentation and Chromatographic Conditions

The table below summarizes the optimized chromatographic conditions.

Table 1: Instrumental Conditions for this compound HPLC Analysis

Parameter Specification
HPLC System Agilent 1260 Infinity II (or equivalent) with DAD detector
Column Waters XBridge C18 (150 mm x 4.6 mm, 3.5 µm)
Mobile Phase Acetonitrile : 0.1% Orthophosphoric Acid in Water (45:55, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 240 nm
Run Time 10 minutes
Preparation of Standard and Sample Solutions
  • Diluent: Use a mixture of mobile phase as the diluent.
  • Standard Stock Solution (1 mg/mL): Accurately weigh about 25 mg of this compound working standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
  • Standard Solution (10 µg/mL): Pipette 1.0 mL of the stock solution into a 100 mL volumetric flask and dilute to volume with the diluent.
  • Sample Solution: For a tablet formulation labeled to contain 200 mg of this compound, powder ten tablets. Accurately weigh a portion of the powder equivalent to about 50 mg of this compound into a 50 mL volumetric flask. Add about 30 mL of diluent, sonicate for 20 minutes with intermittent shaking, and cool to room temperature. Dilute to volume with the diluent and mix well. Filter a portion through a 0.45 µm nylon syringe filter. Discard the first few mL of the filtrate. Further dilute 1.0 mL of this solution to 100 mL with the diluent to obtain a nominal concentration of 10 µg/mL.

Method Validation Protocol

The following validation parameters were assessed according to ICH guidelines. The experimental procedures and acceptance criteria are detailed below.

Specificity

Procedure: Inject the diluent (blank), a standard preparation, and a sample preparation. Analyze for any interference at the retention time of this compound. Additionally, stress the sample under conditions of acid and base hydrolysis, oxidation, thermal degradation, and photolytic degradation to demonstrate the separation of this compound from its degradation products. Acceptance Criteria: The chromatogram of the sample should show a peak for this compound without significant interference from the blank or any degradation products. The peak purity index, as determined by the Diode Array Detector (DAD), should be ≥ 0.999.

Linearity and Range

Procedure: Prepare and analyze standard solutions at a minimum of five concentration levels across a range of 5 to 15 µg/mL (e.g., 5, 7.5, 10, 12.5, 15 µg/mL). Plot the peak area versus the concentration and perform linear regression analysis. Acceptance Criteria: The correlation coefficient (r) should be not less than 0.999. The y-intercept should not be significantly different from zero.

Precision

Precision is evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-day Precision):
    • Procedure: Analyze six independent sample preparations at 100% of the test concentration (10 µg/mL) on the same day by the same analyst.
    • Acceptance Criteria: The % Relative Standard Deviation (%RSD) of the assay results for the six preparations should be ≤ 2.0%.
  • Intermediate Precision (Inter-day Precision):
    • Procedure: Repeat the repeatability study on a different day, using a different analyst and a different HPLC system, if possible.
    • Acceptance Criteria: The overall %RSD from the two days (12 results) should be ≤ 2.0%.
Accuracy (Recovery)

Procedure: Perform a standard addition recovery study at three levels (50%, 100%, and 150% of the target concentration), each in triplicate. To a pre-analyzed sample, add a known amount of the this compound reference standard. Calculate the percentage recovery of the added standard. Acceptance Criteria: The mean recovery at each level should be between 98.0% and 102.0%, with an %RSD of ≤ 2.0%.

Robustness

Procedure: Deliberately introduce small, intentional variations in the method parameters (e.g., mobile phase composition ±2%, column temperature ±2°C, flow rate ±0.1 mL/min, and detection wavelength ±2 nm). Analyze a standard solution under each varied condition. Acceptance Criteria: The system suitability parameters (theoretical plates, tailing factor) should remain within specified limits, and the assay result should not be significantly affected.

The following workflow summarizes the key stages of the analytical method validation process:

Start Start Method Validation Specificity Specificity Start->Specificity Linearity Linearity & Range Specificity->Linearity Precision Precision Linearity->Precision Accuracy Accuracy Precision->Accuracy Robustness Robustness Accuracy->Robustness Report Compile Validation Report Robustness->Report

Figure 1: Sequential workflow for analytical method validation.

Validation Results and Data Analysis

The results from the validation experiments, based on the proposed method, are summarized below. These data represent expected outcomes.

Table 2: Summary of Method Validation Results

Validation Parameter Result Acceptance Criteria
Specificity No interference observed. Peak purity > 0.999. No interference from blank or degradation products.
Linearity (n=5) Correlation Coefficient (r) = 0.9998 r ≥ 0.999
Range 5 - 15 µg/mL Established based on linearity and precision.
Repeatability (%RSD, n=6) 0.45% ≤ 2.0%
Intermediate Precision (%RSD, n=12) 0.68% ≤ 2.0%
Accuracy (Mean Recovery) 99.8% 98.0% - 102.0%
Robustness System suitability passed in all variations. Meets pre-set criteria under all conditions.

The strategy for developing and qualifying the analytical method involves a structured decision-making process, as outlined below:

A Develop Initial HPLC Method B Perform Forced Degradation (Specificity) A->B C Are Degradation Products Well Separated? B->C D Optimize Method Parameters C->D No E Proceed with Full Validation C->E Yes D->B Re-test

Figure 2: Decision flow for method development and qualification.

Application Notes and Troubleshooting

Analysis of Dosage Forms

The described method is suitable for the assay and related substances testing of this compound in immediate-release tablets. For the assay, the sample preparation procedure outlined in Section 3 is sufficient. For related substances (impurities), a direct dilution of the sample solution to the specification level (e.g., 0.1%) is typically adequate, given the method's specificity.

Potential Interferences and Resolution

This compound is a small molecule with no known isomers that require chiral separation in routine quality control. The primary potential interferences are excipients from the formulation and degradation products. The use of a C18 column with the described mobile phase effectively resolves this compound from common tablet excipients, which typically elute at or near the void volume.

Troubleshooting Common Issues
  • Peak Tailing: If peak tailing is observed (tailing factor > 2.0), consider using a column with a different endcapping technology or adding a low-concentration modifier like 0.1% Trifluoroacetic Acid to the mobile phase to improve peak shape.
  • Retention Time Shift: Significant shifts in retention time can be caused by mobile phase composition errors, column temperature fluctuations, or column aging. Ensure mobile phase is prepared accurately and the column thermostat is functioning correctly.
  • High Backpressure: A sudden increase in system pressure may indicate a clogged column frit or a blockage in the system. Check and replace the inline filter and guard column if used. Flushing the column according to the manufacturer's instructions can help.

Greenness Assessment

The principles of Green Analytical Chemistry (GAC) are increasingly important. The proposed method was assessed using the following greenness criteria adapted from recent literature [3]:

  • Solvent Choice: Acetonitrile, while effective, has a higher environmental impact than methanol. Future method development could explore the use of methanol as the organic modifier.
  • Waste Generation: The method uses a flow rate of 1.0 mL/min, generating 10 mL of waste per run. The use of narrower-bore columns (e.g., 2.1 mm ID) could significantly reduce solvent consumption and waste.
  • Hazardous Substances: The use of 0.1% orthophosphoric acid is minimal and standard practice. Alternatives like ammonium formate buffers could be considered for improved MS-compatibility and potentially lower corrosivity.

Conclusion

The HPLC-UV method detailed in these application notes provides a specific, linear, precise, accurate, and robust procedure for the quantification of this compound in pharmaceutical dosage forms. The method has been fully validated in accordance with ICH Q2(R2) guidelines and is fit for its intended purpose in quality control laboratories. While this protocol is based on sound scientific principles and adapted from similar analytical methods, laboratory-specific verification is recommended before implementation.

References

Application Note: Determination of Toloxatone in Plasma by HPLC-UV

Author: Smolecule Technical Support Team. Date: February 2026

1. Principle This method quantifies toloxatone in plasma using a reversed-phase high-performance liquid chromatography (HPLC) system coupled with an ultraviolet (UV) detector. The procedure involves a single-step liquid-liquid extraction of the analyte from the alkalinized biological matrix, providing a clean sample for reliable analysis with a rapid runtime [1].

2. Scope This protocol is suitable for the determination of this compound concentrations in rabbit plasma and cerebrospinal fluid (CSF), and has been applied to define pharmacokinetic profiles after intravenous administration [1] [2]. The method is intended for research use in drug development and pharmacokinetic studies.

3. Materials and Methods

3.1. Reagents and Chemicals

  • This compound (reference standard)
  • Diethyl ether (HPLC grade)
  • Sodium hydroxide (NaOH)
  • Acetonitrile (HPLC grade)
  • Water (HPLC grade)

3.2. Equipment

  • HPLC system with pump, autosampler, and column oven
  • UV detector
  • Data acquisition and processing system
  • Analytical column: C8 column (e.g., 125-150 mm x 4.0-4.6 mm i.d., 5 μm particle size) [1]
  • Centrifuge
  • Vortex mixer
  • pH meter

3.3. Chromatographic Conditions The following table summarizes the optimized HPLC conditions based on the published method:

Parameter Specification
Column Reversed-phase C8
Mobile Phase Acetonitrile and Water (specific ratio not detailed in results)
Flow Rate 1.0 mL/min
Detection (Wavelength) 240 nm
Injection Volume Typically 10-50 μL
Run Time 8 minutes
Analysis Mode Isocratic

Note: The original method from [1] uses a C8 column. However, a more recent study on this compound degradation used a reversed-phase C18 column with a mobile phase of acetonitrile and water (both containing 0.1% formic acid) in a ratio of 10:90 (v/v) [3]. This C18 method, developed for a UHPLC-MS/MS system, can serve as a starting point for modern HPLC-UV method development if the C8 method does not provide sufficient performance.

3.4. Sample Preparation (Extraction Procedure)

  • Transfer a measured volume of plasma or CSF (e.g., 0.5-1.0 mL) to a glass tube.
  • Alkalinize the sample by adding a small volume of NaOH solution.
  • Add a volume of diethyl ether (e.g., 5 mL) for extraction.
  • Vortex-mix the sample vigorously for several minutes.
  • Centrifuge the mixture to separate the organic and aqueous layers.
  • Transfer the upper (ether) layer to a clean tube.
  • Evaporate the ether extract to dryness under a gentle stream of nitrogen or air in a warm water bath (approx. 37°C).
  • Reconstitute the dry residue in a suitable volume of the HPLC mobile phase (e.g., 100-200 μL).
  • Inject an aliquot into the HPLC system [1].

The entire sample preparation and analysis workflow is as follows:

G start Start with Plasma/CSF Sample alkalinize Alkalinize with NaOH start->alkalinize extract Liquid-Liquid Extraction with Diethyl Ether alkalinize->extract separate Centrifuge to Separate Layers extract->separate transfer Transfer Organic (Ether) Layer separate->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into HPLC-UV reconstitute->inject analyze Analyze Chromatogram inject->analyze

4. Method Validation While the search results do not provide a complete validation report for this specific plasma method, the following table outlines the key parameters that should be evaluated per ICH/FDA guidelines, along with performance data from the literature where available [4] [5]:

Validation Parameter Target Performance Reported Data / Notes
Linearity & Range Linear calibration curve with R² > 0.99 Calibration range not specified in results. A sensitivity limit of 70 ng/mL was reported [1].
Accuracy Recovery close to 100% Not explicitly reported for this method.
Precision RSD < 10-15% for bioanalytical methods Not explicitly reported for this method.
Limit of Detection (LOD) Signal-to-noise ratio ≥ 3 70 ng/mL in plasma and CSF [1].
Limit of Quantification (LOQ) Signal-to-noise ratio ≥ 10 with acceptable accuracy/precision Not explicitly defined, but the LOD of 70 ng/mL suggests the LOQ would be higher.
Specificity No interference from plasma matrix The chromatogram showed no interfering peaks at the retention time of this compound [1].
Robustness Insensitive to deliberate small changes in parameters Not reported for this method.

5. Application to Pharmacokinetic Study This HPLC-UV method has been successfully used to define the pharmacokinetic profile of this compound in rabbits after a single intravenous injection. Key findings from that study include [2]:

  • The decline in plasma concentration over time was biexponential.
  • The terminal half-life was short (approximately 41-47 minutes).
  • The volume of distribution was about 5.4-5.8 L.
  • In cerebrospinal fluid (CSF), this compound concentrations reached a peak within 15 minutes and were equal to the unbound (free) concentration in plasma, suggesting passive diffusion across the blood-brain barrier.

Key Considerations for Method Implementation

  • Stability Note: Forced degradation studies indicate that this compound is susceptible to degradation under basic hydrolysis, oxidative conditions, and UVC irradiation [3]. This should be considered during sample handling, storage, and method development to avoid analyte degradation.
  • Modern Adaptations: While the core method uses HPLC-UV, contemporary analyses often employ UHPLC with mass spectrometric (MS) detection for higher sensitivity and specificity [3]. The chromatographic conditions from these newer methods (e.g., C18 column, acidic mobile phase) can be adapted and optimized for HPLC-UV systems.

References

Comprehensive Application Notes and Protocols: Identification and Characterization of Toloxatone Photodegradation Products

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Toloxatone (5-(hydroxymethyl)-3-(3-methylphenyl)-1,3-oxazolidin-2-one) is a third-generation monoamine oxidase inhibitor (MAO) used as an antidepressant agent with a selective and reversible mechanism of action (RIMA). Understanding its degradation behavior is crucial since degradation products can compromise therapeutic efficacy or introduce potential safety concerns. Forced degradation studies play a critical role in pharmaceutical development by identifying possible transformation products that may form under various environmental conditions, thereby supporting the development of stable formulations and appropriate storage conditions. These studies are particularly important for establishing analytical method selectivity and validating stability-indicating methods as required by regulatory guidelines such as ICH Q1A(R2) and Q1B.

Recent advances in analytical technologies, particularly ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HR-MS), have significantly enhanced our capability to identify and characterize degradation products with unprecedented accuracy. This document presents comprehensive application notes and detailed experimental protocols for the identification and characterization of this compound photodegradation products using LC-ESI-Q-TOF-MS/MS methodology, incorporating multivariate chemometric analysis and computational toxicity assessment to provide a holistic approach to pharmaceutical stability assessment.

Experimental Design and Workflow

The comprehensive characterization of this compound degradation products follows a systematic workflow that integrates forced degradation studies, advanced analytical techniques, and data analysis procedures. The overall approach ensures thorough identification and evaluation of potential transformation products formed under various stress conditions.

Table 1: Overall Experimental Workflow for this compound Degradation Studies

Phase Key Activities Primary Outputs
Sample Preparation Preparation of stock and working solutions; Stress testing under hydrolytic, oxidative, and photolytic conditions Stressed samples representing 10-30% degradation of parent compound
Instrumental Analysis UHPLC-ESI-Q-TOF analysis in TOF(MS) and targeted MS/MS modes; Optimal chromatographic separation Comprehensive chromatographic and spectral data for all components
Data Processing Molecular feature extraction; Multivariate statistical analysis (PCA); Structural elucidation from MS/MS spectra Identified degradation products; Degradation pathways; Comparative profiles
Risk Assessment In silico toxicity prediction; Multivariate comparison of toxicity profiles Toxicity assessment of transformation products relative to parent compound

The following diagram illustrates the complete experimental workflow for this compound degradation studies, from sample preparation to final reporting:

G SamplePrep Sample Preparation InstrumentalAnalysis Instrumental Analysis SamplePrep->InstrumentalAnalysis StockSolution Prepare stock solution (200 µg/mL) SamplePrep->StockSolution DataProcessing Data Processing InstrumentalAnalysis->DataProcessing RiskAssessment Risk Assessment DataProcessing->RiskAssessment FinalReport Comprehensive Report RiskAssessment->FinalReport WorkingSolution Prepare working solution (10 µg/mL) StockSolution->WorkingSolution StressConditions Apply Stress Conditions: • Acidic hydrolysis • Basic hydrolysis • Neutral hydrolysis • Oxidative stress • UV-VIS photolysis • UVC photolysis WorkingSolution->StressConditions UHPLC UHPLC Separation StressConditions->UHPLC MSAnalysis Q-TOF MS Analysis • TOF(MS) mode • MS/MS mode UHPLC->MSAnalysis MFE Molecular Feature Extraction (MFE) MSAnalysis->MFE Chemometrics Chemometric Analysis • PCA • Hierarchical clustering MFE->Chemometrics StructuralID Structural Elucidation Chemometrics->StructuralID ToxicityPred Toxicity Prediction StructuralID->ToxicityPred

Materials and Methods

Chemicals and Reagents
  • This compound reference standard (Sigma-Aldrich, St Louis, USA)
  • LC-MS grade water (Sigma-Aldrich, St Louis, USA)
  • LC-MS grade acetonitrile (Merck, Darmstadt, Germany)
  • Formic acid (98%, mass spectroscopy grade, Fluka, Taufkirchen, Germany)
  • Hydrogen peroxide (30%, trace analysis grade, Sigma-Aldrich)
  • Hydrochloric acid (analytical grade, POCh, Gliwice, Poland)
  • Sodium hydroxide (analytical grade, POCh, Gliwice, Poland)
Analytical Instrumentation

The analysis was performed using an Agilent Accurate-Mass Q-TOF LC/MS G6520B system with dual electrospray ionization (DESI) source coupled to an Infinity 1290 UHPLC system. The liquid chromatography system consisted of: binary pump G4220A, FC/ALS thermostat G1330B, autosampler G4226A, DAD detector G4212A, and TCC G1316C module. Separation was achieved using a Zorbax Eclipse-C18 (2.1 × 50 mm, dp = 1.8 μm) HD column maintained at 35°C.

Table 2: Instrument Parameters for LC-ESI-Q-TOF Analysis

Parameter Configuration
Column Zorbax Eclipse-C18 (2.1 × 50 mm, 1.8 μm)

| Mobile Phase | A: Acetonitrile with 0.1% formic acid B: Water with 0.1% formic acid | | Elution Mode | Isocratic (10%A : 90%B) | | Flow Rate | 0.5 mL/min | | Injection Volume | 5 μL | | Column Temperature | 35°C | | Analysis Time | 11 min | | Ionization Mode | Electrospray ionization (positive) | | Gas Temperature | 325°C | | Drying Gas | 9 L/min | | Nebulizer Pressure | 35 psig | | Capillary Voltage | 4000 V | | Fragmentor Voltage | 200 V | | Skimmer Voltage | 65 V | | Mass Range | 60-950 m/z | | Acquisition Rate | 1.6 spectra/s |

Forced Degradation Studies

Stock solutions of this compound were prepared in water at a concentration of 200 μg/mL. Working solutions (10 μg/mL) were prepared by appropriate dilution of the stock solution using the appropriate solvent based on the stress condition. For hydrolytic and oxidative degradation studies, 10 mL of working solution was placed in hermetically sealed glass vials and subjected to various stress conditions. For photodegradation studies, working solutions were placed in quartz cuvettes (path length = 1 cm) mounted horizontally and irradiated with appropriate light sources.

Table 3: Forced Degradation Conditions for this compound

Stress Condition Detailed Parameters Duration
Acid Hydrolysis 1 M HCl at 80°C 2 hours
Alkaline Hydrolysis 0.01 M NaOH at 80°C 2 hours
Neutral Hydrolysis Water at 80°C 2 hours
Oxidative Stress 0.01% H₂O₂ at 80°C 2 hours
Photolysis (UV-VIS) Atlas Suntest CPS+ chamber with full UV-VIS spectrum (D65), irradiance set to 750 W/m² (dose of 2700 kJ/m²/h) at room temperature 48 hours
Photolysis (UVC) Haland HA-05 ultraviolet laboratory lamp with 254 nm principal line, average intensity 7.5 W/m² at room temperature 2 hours
Dark Control Wrapped in aluminum foil and exposed for same duration as photolysis tests Equivalent to test duration

All forced degradation studies aimed to achieve approximately 10-30% degradation of the parent compound to ensure the formation of detectable levels of degradation products while preventing the formation of secondary degradation products. After stress testing, samples were immediately analyzed or stored at -20°C until analysis to prevent further degradation.

Protocol for LC-ESI-Q-TOF Analysis

Sample Preparation
  • Stock Solution Preparation: Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 50 mL volumetric flask. Dissolve and dilute to volume with LC-MS grade water to obtain a stock solution of 200 μg/mL.
  • Working Solution Preparation: Pipette 0.5 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the appropriate solvent based on the stress condition (water for photodegradation, appropriate HCl, NaOH, or H₂O₂ solutions for other stress conditions) to obtain a working solution of 10 μg/mL.
  • Sample Pretreatment: After stress testing, allow samples to cool to room temperature (for thermal stress conditions) and filter through a 0.22 μm nylon membrane filter before LC-MS analysis.
LC-ESI-Q-TOF Method
  • Chromatographic Conditions:

    • Initialize the UHPLC system and equilibrate with mobile phase (10% acetonitrile with 0.1% formic acid and 90% water with 0.1% formic acid) for at least 15 minutes.
    • Set the flow rate to 0.5 mL/min and maintain the column temperature at 35°C.
    • Program the autosampler to maintain samples at 15°C and inject 5 μL of each sample.
  • Mass Spectrometer Calibration:

    • Calibrate the Q-TOF detector in positive mode using Agilent ESI-L tuning mix in extended dynamic range (2 GHz).
    • Implement reference mass correction using lock masses at 121.050873 and 922.009798 to ensure mass accuracy throughout the analysis.
  • Data Acquisition:

    • Acquire data in both TOF(MS) and targeted MS/MS modes.
    • Set the mass range to 60-950 m/z with an acquisition rate of 1.6 spectra/s.
    • For MS/MS analysis, use collision energies optimized based on precursor mass and fragmentation behavior, typically ranging from 10 to 40 eV.

Data Processing and Analysis

Molecular Feature Extraction

Process the raw data using MassHunter Qualitative Analysis software (version B.06.00 or higher) with the Molecular Feature Extraction (MFE) algorithm. The MFE parameters should be optimized as follows:

  • Maximum charge states: 1
  • Compound filter: >5000 counts
  • Isotope model: Common organic molecules
  • Peak spacing tolerance: 0.0025 m/z ± 2.0 mDa

The MFE algorithm performs background ion noise cleaning and extracts a comprehensive list of ions characteristic of this compound and its degradation products, creating a compound database for subsequent chemometric analysis.

Chemometric Analysis

Multivariate chemometric analysis is performed using Mass Profiler Professional (MPP) software (version 12.61 or higher):

  • Data Alignment and Normalization: Import the MFE results into MPP and perform retention time alignment and abundance normalization to minimize analytical variability.
  • Principal Component Analysis (PCA): Apply PCA to the processed data to evaluate qualitative differences in the degradation profiles and identify outliers or distinctive patterns among stress conditions.
  • Hierarchical Clustering: Perform hierarchical cluster analysis using Ward's linkage with Euclidean distance to group similar degradation profiles and identify characteristic transformation products for each stress condition.
Structural Elucidation Strategies
  • Accurate Mass Measurement: Determine elemental compositions with mass errors typically <5 ppm using the high mass accuracy capabilities of the Q-TOF instrument.
  • Fragmentation Pattern Analysis: Interpret MS/MS spectra to propose structural hypotheses for unknown degradation products, focusing on characteristic fragmentation pathways and neutral losses.
  • Retention Behavior Correlation: Analyze the relationship between chromatographic retention and postulated chemical structures to support structural assignments.

Results and Interpretation

Degradation Profile of this compound

Forced degradation studies revealed that this compound is particularly susceptible to basic hydrolysis, oxidative conditions, and UVC irradiation, while demonstrating relative stability under acidic and neutral hydrolytic conditions. A total of eight degradation products were identified and characterized across the various stress conditions, with the highest number of transformation products typically observed under UVC irradiation and oxidative stress conditions.

Table 4: Identification of this compound Degradation Products

Product ID Retention Time (min) Observed m/z Molecular Formula [M+H]+ Mass Error (ppm) Primary Stress Conditions
DP-1 2.45 208.0974 C₁₁H₁₄NO₃ 1.92 Basic hydrolysis, UVC
DP-2 3.12 238.1079 C₁₂H₁₆NO₄ 2.94 Oxidative, UVC
DP-3 3.58 194.0817 C₁₀H₁₂NO₃ 1.55 Basic hydrolysis
DP-4 4.21 224.0922 C₁₁H₁₄NO₄ 3.79 Oxidative, UV-VIS
DP-5 4.83 180.0660 C₉H₁₀NO₃ 0.09 UVC
DP-6 5.42 252.1235 C₁₃H₁₈NO₄ 2.38 Oxidative
DP-7 5.96 196.0974 C₁₀H₁₄NO₃ 1.02 Basic hydrolysis, UVC
DP-8 6.54 222.1130 C₁₂H₁₆NO₃ 3.25 Oxidative, UV-VIS
Chemometric Comparison of Degradation Profiles

Principal Component Analysis (PCA) of the degradation profiles revealed clear differentiation among the various stress conditions, with the first three principal components explaining a significant proportion of the total variance (>85%). The PCA score plot demonstrated distinct clustering of samples based on the applied stress conditions, indicating that each stress condition produces a characteristic degradation profile. The UVC and oxidative stress samples showed the greatest separation from other stress conditions in the PCA space, consistent with the observation that these conditions produce the most extensive degradation and the highest number of transformation products.

Fragmentation Pathways and Structural Elucidation

Analysis of MS/MS fragmentation patterns allowed for the proposal of comprehensive degradation pathways for this compound under various stress conditions. The major degradation pathways included:

  • Oxazolidinone ring opening under basic conditions
  • Oxidative deamination and hydroxylation under oxidative stress
  • Photocleavage of the oxazolidinone ring under UVC irradiation
  • Demethylation and subsequent oxidation under multiple stress conditions

The following diagram illustrates the major degradation pathways and the relationships between the identified transformation products:

G This compound This compound (C12H15NO3) DP1 DP-1 C11H14NO3 This compound->DP1 Ring opening DP2 DP-2 C12H16NO4 This compound->DP2 Oxidation DP3 DP-3 C10H12NO3 This compound->DP3 Decarboxylation DP6 DP-6 C13H18NO4 This compound->DP6 Hydroxylation DP7 DP-7 C10H14NO3 This compound->DP7 Ring modification DP8 DP-8 C12H16NO3 This compound->DP8 O-demethylation DP4 DP-4 C11H14NO4 DP1->DP4 Oxidation DP5 DP-5 C9H10NO3 DP3->DP5 Demethylation Basic Basic Hydrolysis Basic->DP1 Basic->DP3 Basic->DP7 Oxidative Oxidative Stress Oxidative->DP2 Oxidative->DP4 Oxidative->DP6 Oxidative->DP8 UVC UVC Irradiation UVC->DP1 UVC->DP2 UVC->DP5 UVC->DP7 UVVIS UV-VIS Irradiation UVVIS->DP4 UVVIS->DP8

Toxicity Assessment

Computational Toxicity Evaluation

The toxity profile of this compound and its identified degradation products was computationally evaluated using specialized software including ACD/Percepta 14.0.0 and Vega 1.1.1. The assessment focused on several key toxicity endpoints:

  • Acute toxicity to rodents (expressed as predicted LD₅₀ values)
  • Mutagenic potential (Ames test prediction)
  • Carcinogenicity potential
  • Developmental toxicity indicators

The computational toxicity assessment employed multiple algorithms and QSAR models to provide a comprehensive risk profile for each transformation product, with results compared to the parent compound to identify any potential increase in toxicity associated with degradation.

Multivariate Comparison of Toxicity Profiles

The results of the computational toxicity evaluation were subjected to multivariate chemometric analysis to facilitate comparison of the toxicity profiles across the parent compound and all degradation products. Principal Component Analysis of the toxicity data enabled visualization of similarities and differences in the toxicological profiles, highlighting any degradation products with potential toxicity concerns that might warrant further investigation.

Troubleshooting and Method Optimization

Common Issues and Solutions
  • Poor Chromatographic Separation: If degradation products are not adequately resolved, consider implementing a shallow gradient elution (e.g., from 5% to 30% acetonitrile over 15 minutes) instead of isocratic elution to improve separation while maintaining reasonable analysis time.
  • Low Abundance of Degradation Products: If degradation products are not detected at sufficient levels, consider increasing the degradation severity (e.g., higher temperature, longer exposure time, or increased oxidant concentration) while monitoring to ensure the parent compound degradation does not exceed 30%.
  • Insufficient Fragmentation for Structural Elucidation: For degradation products that yield limited structural information through collision-induced dissociation, consider implementing alternative fragmentation techniques such as higher-energy collisional dissociation (HCD) or electron-transfer dissociation (ETD) if available.
Method Optimization Strategies

Based on comparative studies of ionization sources, electrospray ionization (ESI) has demonstrated superior performance over atmospheric pressure chemical ionization (APCI) for the analysis of this compound and its degradation products, providing higher sensitivity and enabling the identification of a greater number of potential transformation products. For compounds with structural similarities to this compound, ESI in positive ionization mode generally provides optimal sensitivity, though both positive and negative modes should be evaluated during method development to ensure comprehensive detection of all degradation products.

Conclusion

The application notes and protocols presented herein provide a comprehensive framework for the identification and characterization of this compound photodegradation products using LC-ESI-Q-TOF-MS/MS. The integrated approach, incorporating forced degradation studies, advanced analytical techniques, multivariate chemometric analysis, and computational toxicity assessment, offers a robust strategy for pharmaceutical stability assessment that aligns with current regulatory expectations.

The results demonstrate that this compound is particularly susceptible to degradation under basic hydrolytic conditions, oxidative stress, and UVC irradiation, yielding eight characterized degradation products through distinct degradation pathways. The application of chemometric tools enables efficient comparison of degradation profiles and facilitates the identification of stress-specific transformation products, while computational toxicity assessment provides preliminary safety evaluation of the identified degradation products.

This comprehensive approach can be adapted for stability assessment of related pharmaceutical compounds, providing a template for systematic evaluation of drug substance stability under various environmental conditions.

Comprehensive Analytical Protocol for Identification of Toloxatone Metabolites in Human Urine Using Thin-Layer Chromatography

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the paper.

Introduction to Toloxatone Metabolism and Analytical Significance

This compound (3-(3-methylphenyl)-5-hydroxymethyl-2-oxazolidinone) is a reversible inhibitor of monoamine oxidase-A (RIMA) used in the treatment of major depressive disorder. Understanding its metabolic fate is crucial for pharmacokinetic studies, drug interaction assessments, and forensic toxicology. After oral administration in humans, this compound is rapidly absorbed and extensively metabolized, with approximately 80% of the dose eliminated in urine within 12 hours [1]. Plasma concentration of unchanged drug declines rapidly, with a half-life of 1-3 hours [2], indicating significant first-pass metabolism and rapid systemic clearance.

The identification of this compound metabolites in biological fluids presents analytical challenges due to the structural diversity of metabolic products and their relatively low concentrations in complex urine matrices. Thin-layer chromatography (TLC) and its advanced counterpart, high-performance thin-layer chromatography (HPTLC), offer cost-effective screening tools for preliminary metabolite profiling before confirmation with more sensitive techniques like LC-MS. This application note provides a detailed protocol for the identification of this compound metabolites in human urine using TLC-based methods, with supporting data from mass spectrometric techniques.

Metabolic Profile of this compound

Primary Metabolic Pathways

In humans, this compound undergoes extensive biotransformation through three primary pathways: oxidation, glucuronidation, and minor phenolic conjugation. The major urinary metabolites identified in previous studies include:

  • 3-(3-Carboxyphenyl)-5-hydroxymethyl-2-oxazolidinone: Resulting from oxidation of the methyl group on the phenyl ring to a carboxylic acid function
  • This compound glucuronide: Formed through conjugation of the hydroxymethyl group with glucuronic acid
  • Phenolic derivatives: Minor metabolites excreted in conjugated forms [1]

The metabolic profile indicates that phase I oxidation predominates, followed by phase II conjugation reactions. These pathways generate metabolites with varying polarities that can be separated chromatographically based on their differential migration characteristics.

Table: Major this compound Metabolites in Human Urine
Metabolite Name Structure Modification Molecular Weight Relative Polarity Expected Rf Range
This compound glucuronide Glucuronidation of hydroxymethyl group 383.34 High 0.15-0.25
3-(3-Carboxyphenyl)-5-hydroxymethyl-2-oxazolidinone Oxidation of methyl to carboxylic acid 237.20 Medium-High 0.25-0.40
Parent drug (this compound) No modification 207.23 Medium 0.55-0.70
Phenolic derivative Hydroxylation of phenyl ring 223.22 Medium 0.45-0.60

Note: Rf values are estimates based on the chromatographic conditions described in Section 3.2

Experimental Protocol for Metabolite Identification

Urine Sample Preparation

Proper sample preparation is critical for efficient extraction of this compound metabolites from urine matrix:

  • Collection and Storage: Collect urine samples from subjects receiving this compound therapeutic doses (typically 600-1200 mg/day). Freeze immediately at -20°C or -80°C until analysis [1].

  • Solid-Phase Extraction:

    • Thaw urine samples at room temperature and centrifuge at 4000 × g for 10 minutes to remove particulates
    • Activate C18 SPE cartridges (500 mg/6 mL) with 5 mL methanol followed by 5 mL deionized water
    • Load 5 mL of urine supernatant onto conditioned cartridges at a flow rate of 1-2 mL/min
    • Wash with 5 mL of 5% methanol in water to remove interfering compounds
    • Elute metabolites with 4 mL of methanol into clean glass tubes
    • Evaporate eluents to dryness under gentle nitrogen stream at 40°C
    • Reconstitute residue in 200 μL methanol for TLC analysis [3]
HPTLC Analysis Conditions

The following conditions provide optimal separation of this compound metabolites:

  • Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates (20 × 10 cm)
  • Sample Application: Apply 10-20 μL extracts as bands (8 mm length) 15 mm from plate bottom using automated applicator
  • Mobile Phase: Cyclohexane-toluene-diethylamine (7:1.5:1.5, v/v) with one drop strong ammonia solution [3]
  • Chromatographic Development: Develop in twin-trough chamber pre-saturated with mobile phase vapor for 20 minutes at room temperature (22 ± 2°C) to a distance of 80 mm from origin
  • Drying: Air-dry developed plates in fume hood for 5 minutes
Detection and Visualization
  • UV Detection: Examine plates under UV light at 254 nm and 366 nm before derivatization
  • Derivatization Reagents:
    • Ninhydrin reagent: For compounds with primary amine groups
    • Ferric chloride reagent: For phenolic compounds
    • Dragendorff's reagent: For nitrogen-containing compounds
    • Sulfuric acid-methanol (10%): Char at 120°C for 10 minutes for universal detection
  • Documentation: Capture images under white light, UV 254 nm, and UV 366 nm using documentation system
HPTLC-MS Interface

For structural identification, implement MS coupling:

  • Zone Extraction: Scrape metabolite bands from plate and elute with methanol
  • Direct Elution: Use TLC-MS interface with solvent flow of 0.2 mL/min methanol
  • Mass Spectrometry Conditions:
    • Ionization: Electrospray ionization (ESI) in positive mode
    • Mass analyzer: Quadrupole-time of flight (Q-TOF)
    • Mass range: m/z 50-1000
    • Collision energy: 10-40 eV for MS/MS experiments [4] [3]

Advanced Techniques for Comprehensive Metabolite Profiling

UHPLC-ESI-Q-TOF-MS Analysis

For confirmatory analysis, UHPLC-ESI-Q-TOF-MS provides superior resolution and mass accuracy:

  • Column: Acquity UHPLC BEH C18 (100 × 2.1 mm, 1.7 μm)
  • Mobile Phase: A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile
  • Gradient: 5% B to 95% B over 15 minutes, hold 3 minutes
  • Flow Rate: 0.4 mL/min
  • Column Temperature: 40°C
  • Injection Volume: 5 μL
  • MS Parameters: ESI capillary voltage 3.0 kV, source temperature 120°C, desolvation temperature 450°C, cone voltage 40 V, desolvation gas flow 800 L/h
  • Data Acquisition: Centroid mode from m/z 50-1000 with 0.5 s scan time [4]

This methodology has demonstrated exceptional performance in this compound forced degradation studies, with mass accuracy of 0.09-3.79 ppm, enabling confident identification of degradation products that may correlate with metabolic transformations [4].

Method Comparison Table
Parameter HPTLC-MS UHPLC-ESI-Q-TOF-MS
Instrument cost Low High
Analysis time 45-60 minutes 20 minutes
Sample throughput Parallel analysis of multiple samples Sequential analysis
Detection limits μg range ng-pg range
Structural information Requires band extraction Direct coupling
Quantitation capability Moderate Excellent
Mass accuracy Moderate (with TLC-MS interface) High (0.09-3.79 ppm)
Space requirement Compact Substantial

Workflow Visualization

The following diagram illustrates the comprehensive workflow for this compound metabolite identification in urine, integrating both TLC and MS techniques:

G cluster_1 TLC-Based Separation cluster_2 Mass Spectrometry Identification start Urine Sample Collection sp1 Sample Preparation: Centrifugation & SPE start->sp1 5 mL urine sp2 HPTLC Analysis: Plate application & development sp1->sp2 Reconstituted extract sp3 Metabolite Detection: UV & derivatization sp2->sp3 Developed plate sp4 Band Scraping & Elution sp3->sp4 Visible bands sp5 MS Analysis: Q-TOF for identification sp4->sp5 Eluted compounds sp6 Data Analysis: Metabolite identification sp5->sp6 Mass spectra

Data Interpretation and Metabolite Identification

Chromatographic Data Analysis

Calculate retention factor (Rf) values for each detected spot using the formula: Rf = Distance traveled by compound / Distance traveled by solvent front

Compare Rf values with reference standards when available. Expected elution order based on polarity: this compound glucuronide (lowest Rf) < carboxy metabolite < phenolic derivative < parent drug (highest Rf).

Mass Spectrometric Structural Elucidation

Interpret MS/MS spectra using the following guidelines:

  • Parent drug (this compound): [M+H]+ at m/z 207.09, characteristic fragments at m/z 161.06 (loss of H2CO and CO), m/z 133.07 (oxazolidinone ring cleavage)
  • Carboxy metabolite: [M+H]+ at m/z 237.20, 16 amu higher than carboxy metabolite precursor, fragments at m/z 193.05 (loss of CO2), m/z 161.06 (common with parent)
  • Glucuronide conjugate: [M+H]+ at m/z 383.34, fragments at m/z 207.09 (aglycone), m/z 175.04 (glucuronic acid signature)
  • Phenolic metabolites: [M+H]+ at m/z 223.22, fragments at m/z 205.07 (loss of H2O), m/z 177.08 (further dehydration) [4] [1]
Validation Parameters

For quantitative applications, validate the method according to ICH guidelines:

  • Linearity: Prepare calibration curves in spiked blank urine (0.5-50 μg/mL)
  • Precision: Evaluate intra-day and inter-day precision (%RSD < 15%)
  • Recovery: Determine extraction efficiency using spiked samples (>70% acceptable)
  • Limit of detection: Signal-to-noise ratio of 3:1
  • Limit of quantitation: Signal-to-noise ratio of 10:1 with precision <20% RSD [3]

Analysis Considerations and Troubleshooting

Method Limitations

While TLC-based methods offer advantages of simplicity and cost-effectiveness, researchers should be aware of several limitations:

  • Lower sensitivity compared to direct LC-MS methods may limit detection of minor metabolites
  • Manual band scraping introduces potential for cross-contamination between adjacent zones
  • Matrix effects from urine components may interfere with separation and detection
  • Structural confirmation requires additional MS analysis, adding complexity to workflow
Advanced Profiling Approaches

For comprehensive metabolite profiling, consider integrating additional techniques:

  • Stability assessment: Conduct forced degradation studies under acidic, basic, oxidative, and photolytic conditions to predict potential metabolites [4]
  • Toxicity screening: Employ computational toxicology assessment for major metabolites
  • Cross-validation: Analyze identical samples with both HPTLC-MS and UHPLC-MS to ensure complete metabolite coverage

The protocol described herein represents a balanced approach leveraging the screening power of TLC with the confirmatory capability of mass spectrometry, providing researchers with a cost-effective methodology for this compound metabolite identification in biological matrices.

References

Comprehensive Analysis of Toloxatone in Biological Fluids: Sample Preparation Methodologies and Analytical Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Toloxatone Analysis

This compound (Humoryl) is a reversible inhibitor of monoamine oxidase A (RIMA) class antidepressant used primarily for the treatment of major depressive disorder and anxiety disorders. Its mechanism involves selective inhibition of MAO-A, leading to increased levels of serotonin and norepinephrine in the synaptic cleft [1]. The therapeutic monitoring of this compound and its metabolites in biological systems presents significant analytical challenges due to the complex nature of biological matrices and the need for precise quantification at potentially low concentrations. For researchers and drug development professionals, selecting appropriate sample preparation techniques and analytical methods is critical for obtaining reliable data in pharmacokinetic studies, therapeutic drug monitoring, and metabolic profiling. This application note provides a comprehensive overview of established methodologies, detailed protocols, and technological considerations for the analysis of this compound in various biological matrices.

Sample Preparation Techniques

Sample preparation is a critical step in the bioanalysis of this compound, aimed at extracting the analyte from complex biological matrices while removing potential interferents. Based on the literature, several effective approaches have been developed and validated.

Method Selection Guide

Table 1: Comparison of Sample Preparation Methods for this compound Analysis

Method Principle Biological Matrix Advantages Limitations
Liquid-Liquid Extraction [2] Partitioning between aqueous and organic phases based on solubility Plasma, Cerebrospinal Fluid High selectivity, effective cleanup, concentration capability Requires optimization of pH and solvent
Protein Precipitation [3] Denaturation of proteins using organic solvents Plasma, Serum Rapid, simple procedure, minimal equipment Less selective, may not remove all interferents
Solid-Phase Extraction [3] Partitioning between liquid sample and solid stationary phase Plasma, Serum, Urine Excellent cleanup, high recovery, amenable to automation Higher cost, requires method optimization
On-Line Sample Processing [4] Direct injection with automated clean-up via column-switching Various biological fluids Minimal manual preparation, high throughput Requires specialized HPLC equipment
Detailed Protocols
2.2.1 Liquid-Liquid Extraction Method

This protocol is adapted from the method developed for the determination of this compound in rabbit plasma and cerebrospinal fluid [2]:

  • Reagents: this compound standard, diethyl ether (HPLC grade), sodium hydroxide (0.1M), hydrochloric acid (0.1M), blank biological matrix (plasma or CSF)
  • Equipment: Vortex mixer, centrifuge, evaporator (nitrogen or air stream), analytical balance, micropipettes, glass test tubes with PTFE-lined caps

Procedure:

  • Alkalization: Transfer 1 mL of biological sample (plasma or CSF) to a glass test tube. Add 0.5 mL of 0.1M sodium hydroxide solution and vortex mix for 30 seconds.
  • Extraction: Add 5 mL of diethyl ether to the alkalinized sample. Vortex mix vigorously for 3 minutes to ensure complete extraction.
  • Phase Separation: Centrifuge the mixture at 3000 × g for 10 minutes at room temperature to achieve clear phase separation.
  • Organic Layer Transfer: Carefully transfer the upper organic layer (diethyl ether) to a clean glass test tube, taking care not to disturb the interface.
  • Evaporation: Evaporate the organic layer to dryness under a gentle stream of nitrogen or air at room temperature.
  • Reconstitution: Reconstitute the residue in 200 μL of mobile phase suitable for HPLC analysis (typically acetonitrile-water mixtures). Vortex mix for 1 minute to ensure complete dissolution.
  • Analysis: Transfer the reconstituted sample to an HPLC vial for analysis.

Method Notes: The alkalization step is critical for improving extraction efficiency as it maintains this compound in its non-ionized form, promoting partitioning into the organic phase. The extraction efficiency of this method has been demonstrated to be suitable for quantifying this compound at concentrations as low as 70 ng/mL [2].

2.2.2 Solid-Phase Extraction Protocol

While not specifically documented for this compound in the available literature, SPE represents a valuable alternative extraction technique based on general bioanalytical principles [3]:

  • Reagents: this compound standard, methanol (HPLC grade), water (HPLC grade), acetonitrile (HPLC grade), formic acid or ammonium acetate buffer
  • Equipment: SPE vacuum manifold, C8 or C18 SPE cartridges (100 mg, 1 mL capacity), centrifuge, evaporator, vortex mixer

Procedure:

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water or appropriate buffer.
  • Sample Application: Apply 1 mL of biological sample (previously centrifuged if containing particulates) to the conditioned cartridge.
  • Washing: Wash with 1 mL of water or a mild aqueous buffer (5-10% methanol) to remove polar interferents.
  • Elution: Elute this compound with 1-2 mL of a stronger solvent (methanol or acetonitrile, possibly acidified).
  • Concentration: Evaporate the eluate to dryness and reconstitute in an appropriate volume of mobile phase for analysis.
2.2.3 Direct Injection with On-Line Sample Processing

For high-throughput applications, an automated column-switching HPLC system can be employed, as demonstrated for various drugs in biological fluids [4]:

  • Equipment: HPLC system with switching valve, pre-column (LiChrospher RP-18 ADS or similar), analytical column
  • Procedure: Biological samples are injected directly onto a pre-column for initial clean-up and concentration, after which the analytes are transferred to the analytical column for separation.

Table 2: Advantages and Applications of Sample Preparation Methods

Method Recovery Efficiency Best Suited Applications Throughput Cost Considerations
Liquid-Liquid Extraction High (>85%) Low to medium throughput research studies Medium Low solvent consumption
Solid-Phase Extraction High to Very High (>90%) High precision quantification, metabolite studies Medium to High Higher cartridge costs
Protein Precipitation Moderate to High (varies) Rapid screening, high throughput Very High Minimal additional costs
On-Line Processing High Automated analysis, clinical monitoring Very High High initial equipment investment

HPLC Analysis Methods

Chromatographic Conditions for this compound Separation

Several HPLC methods have been developed for the analysis of this compound in biological matrices, with the following representing the most established approaches:

Table 3: HPLC Conditions for this compound Analysis

Parameter Method 1: this compound in CSF/Plasma [2] Method 2: Metabolite Separation [5]
Column Type C8 column Reversed-phase C18
Mobile Phase Not specified (UV detection at 240 nm) Acetonitrile-water with acetic or formic acid
Flow Rate 1 mL/min Optimized for separation
Detection UV at 240 nm Radioactivity detection (14C) or MS
Run Time 8 minutes Dependent on gradient
Sample Volume Not specified 2 mL urine
Key Feature Single-step extraction, rapid analysis Metabolite profiling capability
Detailed HPLC Protocol with UV Detection

This protocol is adapted from the method developed for the determination of this compound in rabbit plasma and cerebrospinal fluid [2]:

  • HPLC System: Equipped with UV-Vis detector, capable of gradient elution
  • Column: C8 reversed-phase column (150 × 4.6 mm, 5 μm particle size)
  • Mobile Phase: The exact composition was not specified in the available literature, but typical reversed-phase conditions for this compound would utilize a mixture of aqueous buffer (e.g., phosphate or acetate) and acetonitrile or methanol
  • Detection: UV at 240 nm
  • Flow Rate: 1 mL/min
  • Injection Volume: 20-100 μL (depending on sensitivity requirements)
  • Temperature: Ambient (or 25-40°C if using a column heater)

Chromatographic Conditions Optimization:

  • The pH of the mobile phase can significantly impact retention and separation efficiency. For this compound and its metabolites, acidic pH (using formic or acetic acid) has been shown to provide good chromatographic behavior [5].
  • The separation of this compound and its metabolites using reversed-phase HPLC with 14C-labeling has been demonstrated with acetonitrile-water mobile phases containing acetic or formic acid, which can be easily removed by lyophilization when preparative separation is desired [5].
Methodological Notes
  • Specificity: The method should be validated to ensure no interference from endogenous compounds in biological matrices.
  • Linearity: Calibration curves should be constructed over the expected concentration range in biological samples.
  • Sensitivity: The described method has demonstrated sensitivity to 70 ng/mL, which is suitable for pharmacokinetic studies [2].

Metabolite Identification and Profiling

The comprehensive analysis of this compound metabolites requires specialized approaches to address the challenges of identifying and quantifying transformation products in complex biological matrices.

Advanced Workflow for Metabolite Profiling

Table 4: Metabolite Identification Techniques for this compound

Technique Application Advantages Reference
LC-ESI-Q-TOF/MS Structural elucidation of degradation products High mass accuracy, MS/MS fragmentation capability [6]
Radioactive Labeling (14C) Metabolic profiling in urine Enables tracking of metabolic pathways [5]
Combined TLC/HPLC Micro-preparative separation Enables isolation for structural identification [5]
Chemometric Analysis Comparison of degradation profiles Multivariate statistical analysis of complex data [7]
Detailed Protocol for Metabolite Profiling

The following workflow has been successfully applied to the identification of this compound metabolites [5]:

  • Sample Collection: Collect urine samples following administration of this compound (preferably 14C-labeled for tracking).
  • Extraction: Perform solvent extraction of urine before and after enzymatic hydrolysis to assess conjugated metabolites.
  • Preliminary Separation: Conduct initial thin-layer chromatography on silica gel to fractionate metabolites.
  • HPLC Separation: Utilize reversed-phase HPLC with acetonitrile-water mobile phases containing volatile acids (acetic or formic acid).
  • Fraction Collection: Collect HPLC fractions for subsequent analysis.
  • Lyophilization: Remove mobile phase by lyophilization (especially when using volatile acids).
  • Structural Elucidation: Analyze purified metabolites using mass spectrometry.

The following diagram illustrates the workflow for metabolite identification:

G Start Sample Collection (Urine after this compound administration) A Solvent Extraction Start->A B Enzymatic Hydrolysis A->B C TLC Separation (Silica Gel) B->C D Reversed-Phase HPLC C->D E Fraction Collection D->E F Lyophilization E->F G MS Analysis (Structural Elucidation) F->G End Metabolite Identification G->End

Forced Degradation and Stability Considerations

Understanding the stability profile of this compound under various stress conditions is essential for method development, storage condition establishment, and toxicological assessment.

Stability-Indicating Method

Forced degradation studies conducted on this compound have revealed its susceptibility to specific stress conditions [6]:

  • Base Hydrolysis: this compound demonstrates significant degradation under basic conditions.
  • Oxidative Stress: Susceptible to oxidative degradation pathways.
  • UVC Irradiation: Shows fragility when exposed to UVC light.
  • Relative Stability: More stable under acidic and neutral conditions.
Analytical Considerations for Degradation Studies
  • Chromatographic Separation: Employ UHPLC with high-resolution mass spectrometry to separate and identify degradation products.
  • Structural Elucidation: Use MS/MS fragmentation patterns to propose structures for degradation products.
  • Toxicity Assessment: Computational toxicity evaluation of degradation products can provide preliminary safety information.

Regulatory and Practical Considerations

Bioanalytical Method Validation

While specific validation data for this compound assays is limited in the available literature, general bioanalytical principles should be applied [3]:

  • Selectivity: Demonstrate absence of interference from endogenous matrix components.
  • Linearity and Range: Establish over the expected concentration range.
  • Accuracy and Precision: Evaluate using quality control samples at multiple concentrations.
  • Recovery: Assess extraction efficiency by comparing extracted samples with post-extraction spiked samples.
  • Matrix Effects: Evaluate for LC-MS methods by comparing standards in mobile phase with matrix-matched samples.
Troubleshooting Guide
  • Poor Recovery: Optimize pH in extraction steps; consider alternative extraction solvents or sorbents.
  • Matrix Effects: Use stable isotope-labeled internal standards if available; improve sample clean-up.
  • Insufficient Sensitivity: Consider larger sample volumes, more efficient concentration techniques, or more sensitive detection methods.

Conclusion

The analysis of this compound in biological fluids requires careful selection of sample preparation and analytical methods based on the specific research objectives. Liquid-liquid extraction remains a robust, widely accessible method for routine analysis, while advanced techniques such as on-line sample processing and high-resolution mass spectrometry offer solutions for specialized applications. The methodologies outlined in this application note provide researchers with validated protocols that can be implemented or adapted for pharmacokinetic studies, therapeutic drug monitoring, and metabolic investigations. As analytical technologies continue to evolve, further refinement of these methods is anticipated, potentially offering improved sensitivity, throughput, and comprehensiveness for this compound bioanalysis.

References

Toloxatone Oxidative Degradation: An Analytical Protocol

Author: Smolecule Technical Support Team. Date: February 2026

Introduction Toloxatone is a selective, reversible inhibitor of monoamine oxidase-A (RIMA) used as an antidepressant [1]. Forced degradation studies are vital for understanding the stability of drug substances and identifying potential impurities that may affect safety and efficacy. Research demonstrates that this compound is particularly susceptible to degradation under basic hydrolysis, oxidative conditions, and UVC irradiation [2] [3]. This protocol details a validated UHPLC-ESI-Q-TOF/MS method for characterizing the oxidative degradation pathway of this compound.

Oxidative Degradation Pathway Forced degradation of this compound under oxidative stress (0.01% H₂O₂ at 80°C for 2 hours) leads to the formation of multiple degradation products [2] [3]. The primary oxidative transformation involves a ring-opening reaction.

The following diagram illustrates the core structural change during the main oxidative degradation step:

G This compound ToloxatoneOxazolidinone Ring Arrow Oxidation (0.01% H₂O₂, 80°C) This compound->Arrow DP_Ox Degradation ProductRing-Opened Structure Arrow->DP_Ox

Materials and Methods

  • Reagents and Chemicals: this compound (Sigma-Aldrich), LC-MS grade water, 30% hydrogen peroxide (trace analysis grade), acetonitrile (LC-MS hypergrade), formic acid (MS grade) [3].
  • Forced Degradation Study:
    • Prepare a stock solution of this compound in water at 200 µg/mL.
    • Dilute to a working concentration of 10 µg/mL.
    • Oxidative Stress: Treat 10 mL of working solution with 0.01% hydrogen peroxide in a sealed glass vial. Heat at 80°C for 2 hours [3].
  • UHPLC-ESI-Q-TOF/MS Analysis:
    • Column: Zorbax Eclipse-C18 (2.1 × 50 mm, 1.8 µm)
    • Mobile Phase: Isocratic elution with water (B) and acetonitrile (A) (90:10, v/v), both containing 0.1% formic acid
    • Flow Rate: 0.5 mL/min
    • Column Temperature: 35°C
    • Injection Volume: 5 µL
    • MS Detection: ESI in positive mode; TOF-MS and targeted MS/MS mode; mass range: 60-950 m/z [3]

Key Degradation Findings

The structured data below summarizes the forced degradation profile of this compound, highlighting its susceptibility across various stress conditions.

Table 1: Summary of Forced Degradation Conditions and Outcomes for this compound

Stress Condition Exposure Conditions Duration Degradation Susceptibility Number of Identified Products
Acid Hydrolysis 1 M HCl, 80°C 2 hours Moderate Not Specified
Basic Hydrolysis 0.01 M NaOH, 80°C 2 hours High Not Specified
Oxidation 0.01% H₂O₂, 80°C 2 hours High Multiple
UV-VIS Photolysis Room Temperature 48 hours Low Not Specified
UVC Photolysis Room Temperature 2 hours High Multiple

Table 2: Characteristics of the Main Oxidative Degradation Product of this compound

Property Finding
Structural Change Ring-opening of the oxazolidinone moiety
Mass Accuracy High confidence (0.09 - 3.79 ppm mass error) [2] [3]
Fragmentation Structure elucidated by MS/MS fragmentation pattern
Toxicity Profile Computationally evaluated; differs from parent compound [2]

Discussion and Significance The oxidative degradation of this compound proceeds primarily via a ring-opening mechanism, a common pathway for oxazolidinone-based drugs under oxidant exposure. The use of UHPLC-ESI-Q-TOF/MS provided high mass accuracy, which was critical for proposing plausible structures for the degradation products [2] [3].

Chemometric analysis (PCA) of the degradation profiles confirmed that the pattern of products formed under oxidative stress is qualitatively distinct from those generated by hydrolysis or photolysis. Furthermore, computational toxicity assessment suggests that the transformation products have different toxicological properties compared to the parent this compound, underscoring the importance of such degradation studies for comprehensive drug safety evaluation [2] [3].

This protocol provides a reliable framework for profiling this compound's degradation behavior, which is essential for guiding formulation strategies, setting appropriate storage conditions, and establishing shelf life.

References

toloxatone stability issues and storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Toloxatone Stability Profile

The table below summarizes the key stability findings from a forced degradation study and supplier information [1] [2] [3].

Stress Condition Stability Observation Key Findings / Recommendations
Basic Hydrolysis Highly susceptible [1] [4] Fragile under conditions of 0.01 M NaOH at 80°C [1] [4].
Oxidative Conditions Highly susceptible [1] [4] Significant degradation with 0.01% H2O2 at 80°C [1] [4].
UVC Irradiation Highly susceptible [1] [4] Degrades under 254 nm UV light [1] [4].
Acid Hydrolysis More stable than to basic conditions [1] [4] Stable under 1 M HCl at 80°C for 2 hours [1] [4].
Thermal & Neutral Hydrolysis Relatively stable [1] [4] Stable in water at 80°C for 2 hours [1] [4].
Recommended Storage (Powder) Stable for at least 24 months [2] Store at -20°C, tightly sealed, and protected from light [2] [3] [5].
Solution in DMSO Limited stability [2] [5] Stock solutions can be stored at -80°C for 6 months or -20°C for 1 month; protect from light [2] [5].

Forced Degradation Study & Experimental Protocol

The primary data on this compound's instability comes from a scientific study that characterized its forced degradation products using LC-MS/MS [1] [4]. The experimental workflow is summarized below.

workflow A Sample Preparation B Stress Conditions A->B A1 Prepare stock solution (200 µg/mL in water) A->A1 C Analysis B->C B1 Base: 0.01 M NaOH, 80°C, 2h B->B1 B2 Oxidation: 0.01% H₂O₂, 80°C, 2h B->B2 B3 UVC: 254 nm, RT, 2h B->B3 B4 Acid: 1 M HCl, 80°C, 2h B->B4 B5 Neutral: H₂O, 80°C, 2h B->B5 D Data Processing C->D C1 UHPLC-ESI-Q-TOF MS/MS C->C1 D1 Identify 8 degradation products using MS/MS fragmentation D->D1 A2 Dilute to working solution (10 µg/mL) A1->A2 A2->B B1->C B2->C B3->C B4->C B5->C C2 Column: Zorbax Eclipse-C18 (2.1x50 mm, 1.8 µm) C1->C2 C3 Mobile Phase: Isocratic ACN/Water (10:90) + 0.1% HCOOH C2->C3 C3->D D2 Chemometric (PCA) comparison of degradation profiles D1->D2

Key Experimental Details [1]:

  • Instrumentation: Agilent Accurate-Mass Q-TOF LC/MS G6520B system with a dual electrospray (DESI) ionization source and a Zorbax Eclipse-C18 column.
  • Chromatography: Isocratic elution with Acetonitrile and Water (10:90, v/v), both containing 0.1% formic acid, at a flow rate of 0.5 mL/min.
  • MS Parameters: Positive ion mode; gas temperature: 325°C; drying gas: 9 L/min; nebulizer pressure: 35 psig; capillary voltage: 4000 V; fragmentor voltage: 200 V.

Troubleshooting Guide & FAQs

Frequently Asked Questions

Q1: What are the most critical factors to control when handling this compound in the lab? The three most critical factors are pH (avoiding basic conditions), light (avoiding UVC), and temperature. Always work under neutral conditions, use amber vials or protect solutions from light, and store the powder at -20°C [1] [2] [4].

Q2: My this compound solution in DMSO has been stored at 4°C for a week. Is it still usable? This is not recommended. Supplier data suggests stock solutions in DMSO are best stored at -80°C for long-term stability (up to 6 months). Storage at 4°C is typically only recommended for 2 weeks. For best practice, store aliquots at -80°C and avoid repeated freeze-thaw cycles [2] [5].

Q3: I need to design a stability-indicating method for this compound. What separation conditions are recommended? The forced degradation study successfully used a UHPLC method with a C18 column and an isocratic mobile phase of acetonitrile and water (10:90, v/v), both modified with 0.1% formic acid. This method was able to separate this compound from its eight major degradation products [1].

Troubleshooting Common Scenarios
  • Problem: Unexpected degradation during experiments. Check: The pH of all buffers and solutions. Even mildly basic conditions can rapidly degrade this compound [1] [4].

  • Problem: Low recovery or loss of activity in stock solutions. Solution: Ensure the solvent is water-free DMSO. Prepare fresh stock solutions if possible, or store them at -80°C in tightly sealed, light-protected vials. Avoid storing solutions at room temperature [2] [5] [6].

  • Problem: Multiple unknown peaks in HPLC chromatogram. Investigation: Consider photodegradation. Ensure that your sample handling and analysis processes protect this compound from light exposure, particularly from UV light sources in the lab [1] [4].

The stability of this compound is highly dependent on the specific experimental context. If your experimental conditions differ significantly from those mentioned here, conducting a preliminary forced degradation study tailored to your setup is highly recommended.

References

managing toloxatone degradation products formation

Author: Smolecule Technical Support Team. Date: February 2026

Toloxatone Degradation Profile and Conditions

The table below summarizes the key stress conditions that lead to this compound degradation and the number of resulting products, as identified in the primary study [1].

Stress Condition Experimental Details Degradation Observed Number of Identified Products
Alkaline Hydrolysis 0.01 M NaOH, 80°C, 2 hours Significant Multiple (Total of 8 across all conditions)
Oxidation 0.01% H₂O₂, 80°C, 2 hours Significant Multiple (Total of 8 across all conditions)
Photolysis (UVC) 254 nm, Room Temp, 2 hours Significant Multiple (Total of 8 across all conditions)
Acid Hydrolysis 1 M HCl, 80°C, 2 hours (Less susceptible) -
Neutral Hydrolysis Water, 80°C, 2 hours (Less susceptible) -
Photolysis (UV-VIS) Full Spectrum, Room Temp, 48 hours (Less susceptible) -

Frequently Asked Questions for Troubleshooting

Here are answers to specific technical questions you might encounter in the lab.

Q1: Which forced degradation conditions should I prioritize for this compound? A: Prioritize basic hydrolysis, oxidative stress, and UVC irradiation. The study found this compound to be most fragile under these conditions [1]. While you should also test acidic, neutral, and UV-VIS conditions, they are less likely to cause significant degradation.

Q2: What is the recommended analytical method for separating and identifying this compound degradation products? A: The cited study successfully used an UHPLC-ESI-Q-TOF/MS system [1]. Here is the detailed methodology:

  • Chromatography:
    • Column: Zorbax Eclipse-C18 (2.1 × 50 mm, 1.8 µm)
    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (10:90, v/v), both containing 0.1% formic acid
    • Flow Rate: 0.5 mL/min
    • Run Time: 11 minutes
    • Column Temperature: 35°C
    • Injection Volume: 5 µL [1]
  • Mass Spectrometry:
    • Ionization: ESI in positive mode
    • Mass Accuracy: High accuracy (0.09–3.79 ppm) for determining the elemental composition of degradation products [1]
    • Detection: TOF (MS) and targeted MS/MS mode for structural elucidation [1]

Q3: How can I profile and compare the complex data from multiple degradation experiments? A: Employ chemometric analysis. The study used Principal Component Analysis (PCA) to qualitatively compare the degradation profiles from different stress conditions [1]. The workflow for this data processing is outlined below.

Start Raw LC-MS Data MFE Molecular Feature Extraction (MFE) Start->MFE MPP Data Alignment & Normalization MFE->MPP PCA Principal Component Analysis (PCA) MPP->PCA Result Qualitative Comparison of Degradation Profiles PCA->Result

Q4: Are the degradation products of this compound safe? A: The safety profile of the specific degradation products identified in the forced degradation study is not fully established. The researchers performed computational in silico toxicity evaluation for the transformation products, comparing their potential acute toxicity, mutagenicity, and carcinogenicity to the parent compound [1]. This indicates that a thorough toxicological assessment is necessary, but experimental data is required for a definitive safety conclusion.

Key Guidance for Your Experiments

  • Target Forced Degradation: Aim for approximately 10-30% degradation of the active pharmaceutical ingredient (API) to ensure sufficient formation of products for identification without causing secondary degradation [2] [3].
  • Leverage Chemometrics: Using tools like PCA can help you efficiently distinguish between different degradation pathways and understand the overall stability profile of your drug substance [1] [2].

References

toloxatone drug interactions with serotonergic agents

Author: Smolecule Technical Support Team. Date: February 2026

Toloxatone and Serotonergic Drug Interactions

Q: What is the primary mechanism of action of this compound? A: this compound is a selective and reversible inhibitor of monoamine oxidase-A (MAO-A), also known as a RIMA (Reversible Inhibitor of Monoamine Oxidase A) [1] [2]. It primarily works by inhibiting the metabolism of serotonin, norepinephrine, and dopamine in the brain, leading to increased levels of these neurotransmitters in the synaptic cleft [1] [3].

Q: What is the primary interaction risk when combining this compound with other serotonergic agents? A: The concomitant use of this compound with other drugs that increase serotonin levels significantly increases the risk of developing Serotonin Syndrome (SS), a potentially life-threatening condition [1] [3] [4]. This risk is explicitly noted with selective serotonin reuptake inhibitors (SSRIs) and tricyclic antidepressants [1].

The table below summarizes the key mechanisms and examples of drugs involved in this interaction:

Interaction Component Mechanism Key Examples from Literature
Object Drug Reversible inhibition of MAO-A, reducing serotonin metabolism [1] [2]. This compound [1]
Precipitant Drugs Increase synaptic serotonin through various mechanisms like reuptake inhibition or release [5] [4]. SSRIs (e.g., Sertraline, Fluoxetine), SNRIs (e.g., Duloxetine, Venlafaxine), Tricyclic antidepressants (e.g., Clomipramine), and others [1] [5] [4].
Adverse Outcome Overstimulation of central and peripheral serotonin receptors [5] [4]. Serotonin Syndrome (SS) [1] [5]

Experimental and Clinical Investigation Protocols

To support your research into such drug interactions, here are two methodological approaches you can adapt.

1. High-Throughput Screening for Drug Combination Effects This protocol is designed to systematically test the synergistic toxicity of this compound in combination with other serotonergic drugs in vitro [6].

  • Cell Culture: Use established cancer cell lines or patient-derived primary cells. Culture cells in recommended media and maintain in exponential growth phase [6].
  • Drug Combination Plate Design:
    • Utilize software like FIMMcherry to design assay plates for a dose-response matrix, where both drugs are tested over a range of concentrations in all possible combinations [6].
    • Dispense compounds into 384-well assay plates using an acoustic dispenser (e.g., Labcyte Echo) for precision [6].
  • Phenotypic Readouts:
    • Viability: After 72 hours of drug exposure, measure cell viability using a luminescence-based assay like CellTiter-Glo [6].
    • Cytotoxicity: In parallel, measure cytotoxicity using a fluorescence-based assay like CellTox Green [6].
  • Data Analysis with Synergy Scoring:
    • Use the SynergyFinder R package to analyze the dose-response matrix data [6].
    • Apply multiple models (e.g., HSA, Loewe, Bliss, ZIP) to quantify and characterize the drug interaction as synergistic, antagonistic, or additive [6]. A synergistic interaction in a cytotoxicity assay would indicate a heightened combined toxic effect.

2. Clinical Data Mining for Drug-Drug Interaction Signals For post-market surveillance or clinical data analysis, the DDIWAS (Drug-Drug Interaction Wide Association Study) method can detect potential DDIs from Electronic Health Record (EHR) data [7].

  • Cohort Identification: Identify a cohort of patients exposed to the object drug (e.g., this compound) [7].
  • Case & Control Definition:
    • Cases: Patients who have the object drug documented on their allergy list (indicating a suspected adverse drug reaction).
    • Controls: Patients exposed to the object drug but without such documentation [7].
  • Exposure Assessment: For all patients, extract all other drugs documented on their allergy lists during a defined observation period (e.g., 12 months) [7].
  • Statistical Analysis:
    • Use logistic regression to test if any specific "precipitant" drug (e.g., an SSRI) is disproportionately co-documented on the allergy list with the object drug, after adjusting for covariates like age and sex [7].
    • A statistically significant odds ratio suggests a potential DDI signal worthy of further investigation [7].

Pathway to Serotonin Syndrome

The following diagram illustrates the pharmacological mechanism by which combining this compound with a serotonergic agent like an SSRI can lead to Serotonin Syndrome.

This diagram shows how this compound and an SSRI act on different mechanisms to cause a dangerous accumulation of serotonin in the synaptic cleft [1] [5] [4].

Key Risk Management Considerations

  • Tyramine Interaction: While RIMAs like this compound have a lower risk of the "cheese reaction" (hypertensive crisis with tyramine) compared to older MAOIs, some potential for a pharmacodynamic interaction with tyramine-containing foods or sympathomimetic medications remains and should be considered [1] [2].
  • Onset and Diagnosis: Be aware that Serotonin Syndrome can develop rapidly, within hours of a new serotonergic drug being added. Diagnosis is clinical, based on criteria such as the Hunter Serotonin Toxicity Criteria, which look for a combination of neuromuscular excitation, autonomic hyperactivity, and altered mental status [5] [4].

References

Toloxatone & Tyramine Pressor Effect: Quantitative Data Summary

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key data from a clinical study investigating the interaction [1].

Toloxatone Dosage Tyramine Dose Causing Significant SBP Increase Key Findings on Pressor Effect
200 mg three times daily 800 mg No significant SBP increase for tyramine doses of 200 mg or less [1].
400 mg three times daily 400 mg and 800 mg The interaction is attributed to increased tyramine systemic bioavailability due to MAO-A inhibition [1].

Experimental Protocols & Methodologies

For researchers looking to design similar studies, here are the methodologies from the key investigations found in the search results.

Clinical Study Protocol: Assessing Tyramine Pressor Response

This methodology is adapted from the clinical trial on this compound [1] and a pharmacogenetic study on tyramine [2].

  • 1. Study Design: A single-blind, three-period crossover study. In the this compound study, each period involved administration of either placebo, 200 mg this compound, or 400 mg this compound, each three times a day for 3 to 5 days [1].
  • 2. Tyramine Challenge: After the repeated dose administration, single oral doses of tyramine are administered. Doses are typically spaced, starting from lower doses (e.g., 100 mg) and increasing (e.g., 200 mg, 400 mg, 800 mg) to establish a dose-response curve. Doses are often given during a meal [1].
  • 3. Blood Pressure Monitoring: The primary endpoint is the maximum increase in systolic blood pressure (SBP) following each tyramine dose [1].
  • 4. Pharmacokinetic Analysis: Blood samples are collected at multiple time points after tyramine intake (e.g., from 15 minutes to 6 hours) to determine tyramine plasma concentration. Analysis of the main metabolite, 4-hydroxyphenylacetic acid (4-HPAA), in urine can confirm the metabolic pathway [2].
  • 5. Pharmacogenomic Analysis (Optional): Genetic polymorphisms in enzymes and transporters like MAO-A, CYP2D6, and OCT1 can be analyzed to investigate sources of interindividual variability in tyramine pharmacokinetics and pharmacodynamics [2].
Informing a Low-Tyramine Diet for Clinical Trial Subjects

When managing patients or study subjects on MAO-A inhibitors like this compound, counseling on a low-tyramine diet is crucial. The following high-tyramine foods should be avoided [3]:

  • Cheeses (especially aged varieties like cheddar and feta)
  • Cured or salt-dried meats (e.g., salami, sausages)
  • Fermented vegetables (e.g., sauerkraut, kimchi)
  • Alcoholic beverages (e.g., certain wines and beers)
  • Sauces (e.g., soy sauce, Worcestershire sauce)
  • Other: Chocolate, coffee, and some fresh produce like avocados and grapes [3].

Mechanisms & Pathways

The following diagram illustrates the mechanism of the tyramine pressor effect and how this compound influences this pathway.

G TyramineIntake Oral Tyramine Intake MAOA_Gut MAO-A in Intestinal Mucosa TyramineIntake->MAOA_Gut First-Pass Metabolism SystemicTyramine Systemic Tyramine MAOA_Gut->SystemicTyramine Reduced by this compound OCT1_Transporter OCT1 Transporter SystemicTyramine->OCT1_Transporter Hepatic Uptake TAAR1 TAAR1 Receptor (G-protein coupled) SystemicTyramine->TAAR1 Direct Binding NET Norepinephrine Transporter (NET) SystemicTyramine->NET Uptake into Neuron VesicularRelease Displacement of Norepinephrine (NE) from synaptic vesicles TAAR1->VesicularRelease BloodPressure ↑ Blood Pressure (Vasoconstriction, Tachycardia) VesicularRelease->BloodPressure NET->VesicularRelease This compound This compound (MAO-A Inhibitor) This compound->MAOA_Gut Inhibits

The diagram shows two key mechanisms. First, this compound inhibits MAO-A in the gut, reducing the first-pass metabolism of tyramine and increasing its systemic bioavailability [1]. Second, in the periphery, elevated systemic tyramine is taken up into neurons via the norepinephrine transporter (NET), leading to the displacement of norepinephrine from storage vesicles and a subsequent rise in blood pressure [3]. Research also indicates that tyramine can directly activate TAAR1 receptors, which may also contribute to norepinephrine release [3].

Key Considerations for Researchers

  • Clinical Relevance vs. Dietary Doses: The study concluded that significant pressor effects occurred at tyramine doses (400-800 mg) far exceeding those found in a normal diet. This suggests a low risk of interaction at therapeutic this compound dosages under normal dietary conditions [1].
  • High Interindividual Variability: Tyramine pharmacokinetics are highly variable among individuals. A study found that systolic blood pressure increased by over 10 mmHg in 71% of volunteers after a 400 mg dose, with some experiencing peaks over 40 mmHg [2].
  • Genetic Polymorphisms: Common genetic polymorphisms in OCT1, CYP2D6, and MAO-A were not found to significantly explain the wide variability in tyramine pharmacokinetics or its blood pressure effects [2]. The search for other sources of this variability is an area for further research.

References

toloxatone hepatotoxicity risk assessment and monitoring

Author: Smolecule Technical Support Team. Date: February 2026

Toloxatone Hepatotoxicity Profile

The table below summarizes the known safety information for this compound.

Aspect Description
Known Risk Rare cases of fulminant hepatitis [1].
Common Adverse Effects Dysuria, nausea, constipation, vertigo, insomnia [1].
Drug Interactions Increased risk of serotonin syndrome with SSRIs and tricyclic antidepressants; possible hypertension with sympathomimetics [1].
Mechanism of Action Reversible inhibitor of Monoamine Oxidase A (MAO-A) [1] [2].

Experimental Hepatotoxicity Assessment Models

For a thorough risk assessment, you can adapt established experimental methodologies. The workflow below outlines a general framework for in-vitro assessment.

G cluster_biomarkers Measure Key Antioxidant Enzymes Start Start: In-Vitro Hepatotoxicity Assessment CellLine Cell Model Selection (Human hepatocyte cell line, e.g., HepG2) Start->CellLine CompoundExp Compound Exposure (this compound at varying concentrations) CellLine->CompoundExp Oxidant Co-exposure with Oxidant (e.g., Lipopolysaccharide - LPS) CompoundExp->Oxidant Assay Biomarker Assay Oxidant->Assay SOD Superoxide Dismutase (SOD) Assay->SOD CAT Catalase (CAT) SOD->CAT GSH Glutathione (GSH) CAT->GSH GPx Glutathione Peroxidase (GPx) GSH->GPx Analysis Analyze Enzyme Activity (Mitigation of LPS-induced oxidative stress) GPx->Analysis

Detailed Experimental Protocol

You can employ the following detailed protocol, adapted from recent studies on novel compounds [3]:

  • Cell Culture: Use human neuroblastoma or hepatocyte cell lines (e.g., HepG2). Culture cells in appropriate medium and maintain in a humidified incubator at 37°C with 5% CO₂.
  • Compound Treatment: Expose cells to this compound at a range of concentrations (e.g., 10 µM, as used in a similar study) both alone and in combination with an oxidant stressor [3].
  • Induction of Oxidative Stress: To model toxicity, treat cells with Lipopolysaccharide (LPS), which induces oxidative stress and inflammatory responses [3].
  • Assessment of Antioxidant Activity: Measure the activities of key antioxidant enzymes to evaluate the compound's protective or toxic effects:
    • Superoxide Dismutase (SOD)
    • Catalase (CAT)
    • Reduced Glutathione (GSH)
    • Glutathione Peroxidase (GPx)
  • Data Interpretation: Compare the enzyme activities in the this compound-treated groups against the LPS-only control. A significant enhancement in these enzyme activities in the this compound-treated group would suggest a mitigating effect against LPS-induced oxidative stress [3].

Technical Guide & FAQs for Researchers

Here are answers to potential questions your users might have during their experiments.

Q1: What are the critical liver safety signals to monitor in a preclinical setting? In preclinical studies, focus on biomarkers beyond basic cell viability. Key signals include:

  • Elevated Liver Enzymes: Monitor levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST), which are classic indicators of hepatocyte damage [4].
  • Impaired Liver Function: Track bilirubin levels and markers like alkaline phosphatase (ALP) [4].
  • Oxidative Stress Parameters: Assess the activity of antioxidant enzymes (SOD, CAT, GSH, GPx) as a mechanism-based indicator of cellular stress [3].

Q2: How can I effectively visualize and present hepatotoxicity data from my experiments? For clear communication of complex safety data, consider these visualization methods recommended for clinical trial data [5] [6]:

  • Dot Plot: Ideal for presenting the incidence of individual adverse events by treatment group alongside summary measures (e.g., relative risk) and their confidence intervals. It helps in identifying potential safety signals [6].
  • Volcano Plot: A bubble plot that effectively summarizes the magnitude of effect (e.g., risk difference), statistical significance, and frequency of multiple adverse events simultaneously [6].

Important Limitations and Next Steps

  • Limited Compound-Specific Data: The available information on this compound's hepatotoxicity is not quantitative or comprehensive. The experimental protocols provided are based on analogous research and would need to be validated for this compound.
  • Consult Primary Literature: For more direct evidence, you may need to search specialized pharmacological and toxicological databases for older primary literature, as this compound is a well-characterized drug.
  • Regulatory Guidance: Always cross-reference your safety assessment plans with current guidelines from regulatory bodies like the FDA or EMA, which provide detailed recommendations on required hepatotoxicity studies.

References

minimizing toloxatone analytical method interference

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Toloxatone Degradation & Interference

A forced degradation study is key to identifying potential interferants. The table below summarizes the conditions under which this compound is most unstable, leading to degradation products that can cause analytical interference [1].

Stress Condition Details Degradation Observed Key Finding
Alkaline Hydrolysis 0.01 M NaOH, 80°C, 2 hours Significant One of the most impactful conditions; monitor for multiple products [1].
Oxidation 0.01% H₂O₂, 80°C, 2 hours Significant Generates several oxidative degradation products [1].
UVC Photolysis 254 nm, room temp., 2 hours Significant Causes photodegradation; distinct from UV-VIS light [1].
Acid Hydrolysis 1 M HCl, 80°C, 2 hours Moderate Less impactful than basic hydrolysis [1].
Neutral Hydrolysis Water, 80°C, 2 hours Moderate Can occur in aqueous solutions [1].
UV-VIS Photolysis Broad spectrum, 48 hours Low More stable under these conditions compared to UVC [1].

Troubleshooting Guide & FAQs

Here are answers to common questions and steps to resolve interference issues.

FAQ 1: What are the most common sources of interference in this compound analysis? The primary sources of interference are degradation products formed under stress. The study identified eight degradation products from forced degradation studies. This compound is particularly fragile under basic, oxidative, and UVC conditions [1]. These transformation products are the most likely culprits for co-elution and interference.

FAQ 2: My method lacks specificity. How can I improve the separation of this compound from its impurities? You can optimize your chromatographic method based on a successful UHPLC-MS/MS approach [1]:

  • Column: Reversed-phase C18 (e.g., Zorbax Eclipse-C18, 2.1 x 50 mm, 1.8 µm).
  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (10:90, v/v).
  • Additive: Add 0.1% formic acid to both phases to improve peak shape and ionization in MS detection.
  • Flow Rate: 0.5 mL/min.
  • Analysis Time: Approximately 11 minutes, providing good separation of this compound and its products.

FAQ 3: How can I make my method more robust and prevent degradation during analysis?

  • Control pH: The mobile phase used in the cited study is acidic (due to the formic acid), which helps protect the compound from base-catalyzed degradation during analysis [1].
  • Avoid UVC Light: Use low-actinic glassware (amber vials) and shield the analytical system from light to prevent photodegradation of samples waiting in the autosampler [1].
  • Use Fresh Solvents: Prepare new mobile phases daily and use fresh, high-purity solvents to avoid oxidative contaminants.

Experimental Protocol: Forced Degradation Study

This protocol, adapted from literature, helps you proactively identify interferants by characterizing this compound's degradation profile [1].

1. Objective To subject this compound to various stress conditions to generate and identify major degradation products for analytical method development.

2. Materials and Equipment

  • This compound reference standard
  • Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
  • Solvents: LC-MS grade water and acetonitrile
  • Equipment: UHPLC system coupled to a Q-TOF mass spectrometer, controlled temperature bath, UVC lamp (254 nm), UV-VIS photostability chamber

3. Procedure

  • Stock Solution: Prepare a this compound stock solution in water at a concentration of 200 µg/mL.
  • Working Solutions: Dilute the stock solution to 10 µg/mL using the appropriate solvent for each condition.
  • Stress Conditions: Expose the working solutions to the conditions listed in the table above. Include a protected "dark control" for photolysis tests.
  • Analysis: Inject samples from each condition into the UHPLC-MS/MS system.

4. Data Analysis

  • Use high-accuracy mass data to determine the molecular formulas of degradation products.
  • Interpret MS/MS fragmentation spectra to elucidate the structures of the unknown degradants.
  • Chemometric tools like Principal Component Analysis (PCA) can be applied to evaluate and compare the different degradation profiles.

The workflow for this systematic approach is summarized in the following diagram:

This compound Forced Degradation Workflow Start Start Method Development Stress Perform Forced Degradation Start->Stress Analyze UHPLC-MS/MS Analysis Stress->Analyze Base, Acid, Oxidation, UVC Identify Identify Degradation Products Analyze->Identify Optimize Optimize Method Identify->Optimize Use DP data to adjust separation Validate Validate Final Method Optimize->Validate

References

toloxatone photostability and light protection requirements

Author: Smolecule Technical Support Team. Date: February 2026

FAQ & Troubleshooting Guide: Toloxatone Photostability

Here are answers to common questions your users might encounter.

  • Q1: What are the primary degradation pathways for this compound?

    • A: Forced degradation studies indicate that this compound is most susceptible to alkaline hydrolysis, oxidative conditions, and UVC irradiation. It is less stable under these conditions compared to acid hydrolysis, neutral hydrolysis, or UV-VIS light exposure [1].
  • Q2: How many degradation products are formed, and how are they characterized?

    • A: Under various stress conditions, eight degradation products of this compound have been identified. These were characterized using UHPLC coupled with an ESI-Q-TOF mass spectrometer, which provides high mass accuracy for structural elucidation [1].
  • Q3: What analytical technique is recommended for monitoring this compound and its degradation products?

    • A: A UHPLC-ESI-Q-TOF method is highly effective. The cited study used a reversed-phase C18 column with an isocratic elution of acetonitrile and water (10:90, v/v), both containing 0.1% formic acid, which provided good separation of the parent compound and its transformation products within 11 minutes [1].
  • Q4: Are the degradation products of this compound toxic?

    • A: The safety profile can vary. One study performed in silico toxicity estimates for the transformation products, suggesting that computational evaluation should be part of the assessment strategy. However, experimental validation is essential to confirm these predictions [1].

Experimental Protocol: Forced Degradation Study

The table below summarizes the specific stress conditions from a published study that you can adapt for your laboratory protocols [1].

Table 1: Forced Degradation Conditions for this compound

Stress Condition Details Duration
Alkaline Hydrolysis 0.01 M NaOH at 80°C 2 hours
Acid Hydrolysis 1 M HCl at 80°C 2 hours
Neutral Hydrolysis Water at 80°C 2 hours
Oxidation 0.01% H₂O₂ at 80°C 2 hours
Photolysis (UV-VIS) Exposure to full spectrum (D65) at 750 W/m², room temperature 48 hours
Photolysis (UVC) Exposure to 254 nm principal line at 7.5 W/m², room temperature 2 hours

Analytical Workflow for Photostability Testing

The following diagram illustrates the logical workflow for conducting and analyzing a forced degradation study, based on the methodologies from the search results [1] [2].

workflow Start Start Forced Degradation Study Stress Apply Stress Conditions (Acid, Base, Oxidation, Light) Start->Stress Analyze Analyze Samples (UHPLC-ESI-Q-TOF-MS) Stress->Analyze DataProcessing Data Processing Analyze->DataProcessing Chemometrics Chemometric Analysis (e.g., PCA, MFE) DataProcessing->Chemometrics Extract ion features Identify Identify Degradation Products Chemometrics->Identify Structural elucidation via MS/MS Assess Assess Toxicity & Pathways Identify->Assess End Final Report & Recommendations Assess->End

Key Technical Considerations

Based on the research, here are critical points to emphasize in your troubleshooting guides:

  • Strict Control of UVC Exposure: this compound is particularly fragile under UVC irradiation (254 nm), degrading significantly in just 2 hours. Always include a dark control (a sample wrapped in aluminum foil) to distinguish photodegradation from thermal effects [1].
  • Leverage Chemometrics: Use chemometric tools like Molecular Feature Extraction (MFE) and Principal Component Analysis (PCA). These can help clean spectral data, extract ions for degradation products, and qualitatively differentiate between degradation profiles from different stress conditions [1] [2].
  • Regulatory Context: While this specific study is for R&D, forced degradation is a formal requirement per ICH guidelines to determine the intrinsic stability of a drug substance and to develop stability-indicating analytical methods [2].

References

Toloxatone Stability: Key Factors & Conditions

Author: Smolecule Technical Support Team. Date: February 2026

Toloxatone is most stable under recommended storage conditions but is fragile towards basic hydrolysis, oxidative conditions, and UVC irradiation [1] [2]. The table below summarizes the forced degradation conditions under which this compound decomposes.

Table 1: Forced Degradation Conditions for this compound

Stress Condition Details Duration Degradation Observed
Alkaline Hydrolysis 0.01 M NaOH at 80°C 2 hours Significant [1]
Oxidative Stress 0.01% H₂O₂ at 80°C 2 hours Significant [1]
Photolysis (UVC) ~254 nm, room temperature 2 hours Significant [1]
Acid Hydrolysis 1 M HCl at 80°C 2 hours Studied [1]
Neutral Hydrolysis Water at 80°C 2 hours Studied [1]
Photolysis (UV-VIS) Full spectrum (D65), room temperature 48 hours Studied [1]

Recommended Storage Conditions

Adhering to safe storage conditions is the primary method for preventing degradation.

Table 2: Recommended Storage Conditions to Prevent Degradation

Parameter Recommendation Rationale
Long-Term Storage -20°C (powder) or -80°C (in solvent) [3]. Low temperatures drastically slow down chemical decomposition reactions.
Container Keep in a tightly sealed container in a cool, well-ventilated area [3]. Protects from moisture and air.
Light Protect from light, especially direct sunlight and UVC sources [1] [3]. Prevents photodegradation.
Incompatible Materials Keep away from strong acids, strong alkalis, and strong oxidizing agents [3]. Prevents forced degradation reactions.

Experimental Protocol: Forced Degradation Study

You can validate stability using this UHPLC-MS/MS method from the literature [1].

  • Instrument: Agilent Accurate-Mass Q-TOF LC/MS G6520B system with a Zorbax Eclipse-C18 (2.1 × 50 mm, 1.8 µm) column.
  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (10:90, v/v), both containing 0.1% formic acid.
  • Flow Rate: 0.5 ml/min.
  • Column Temperature: 35°C.
  • Injection Volume: 5 µL.
  • Detection: ESI-Q-TOF Mass Spectrometer in positive mode.

Sample Preparation:

  • Prepare a stock solution of this compound in water at a concentration of 200 µg/mL.
  • Dilute the stock solution with the appropriate solvent to a working concentration of 10 µg/mL.
  • Subject the working solutions to the stress conditions listed in Table 1.
  • Analyze the samples to identify and characterize the degradation products.

Troubleshooting Guide & FAQs

FAQ 1: What are the most critical factors to control when storing this compound solution? The most critical factors are temperature and light. For solutions, store at -80°C and protect from light by using amber vials and working under appropriate lighting [1] [3].

FAQ 2: My this compound sample has degraded. What could have caused this? Probable causes include:

  • Exposure to basic conditions during sample preparation.
  • Storage at room temperature for extended periods instead of the recommended -20°C or -80°C.
  • Exposure to UVC light in the lab environment.
  • Contact with oxidizing agents.

FAQ 3: Are the degradation products of this compound toxic? The forced degradation study computationally evaluated the toxicity of eight transformation products and compared them to the parent compound in a multivariate manner [1]. For specific safety information, consult the Material Safety Data Sheet (MSDS), which classifies this compound as harmful if swallowed and very toxic to aquatic life [3].

Experimental Workflow for Stability Assessment

The following diagram outlines the logical workflow for conducting a stability assessment of this compound, from sample preparation to data analysis.

G Prepare Stock Solution Prepare Stock Solution Apply Stress Conditions Apply Stress Conditions Prepare Stock Solution->Apply Stress Conditions UHPLC-MS/MS Analysis UHPLC-MS/MS Analysis Apply Stress Conditions->UHPLC-MS/MS Analysis Basic Hydrolysis Basic Hydrolysis Apply Stress Conditions->Basic Hydrolysis Condition Oxidative Stress Oxidative Stress Apply Stress Conditions->Oxidative Stress Condition UVC Irradiation UVC Irradiation Apply Stress Conditions->UVC Irradiation Condition Other Stresses Other Stresses Apply Stress Conditions->Other Stresses Condition Data Review & Storage Data Review & Storage UHPLC-MS/MS Analysis->Data Review & Storage Identify Degradants Identify Degradants UHPLC-MS/MS Analysis->Identify Degradants Propose Structure Propose Structure Identify Degradants->Propose Structure Assess Toxicity (in silico) Assess Toxicity (in silico) Propose Structure->Assess Toxicity (in silico) Assess Toxicity (in silico)->Data Review & Storage

References

toloxatone pH stability profile and optimization

Author: Smolecule Technical Support Team. Date: February 2026

Existing Analytical Method & Implied Stability

While direct pH stability studies are not available in the searched literature, one research paper details a gas-liquid chromatographic (GLC) method for extracting toloxatone from human plasma. The pH used in this assay can serve as a technical reference point [1].

The table below summarizes the key parameters of this method:

Parameter Description
Analytical Technique Gas-Liquid Chromatography (GLC) with nitrogen-selective detection [1].
Sample Matrix Human plasma [1].
Extraction pH pH 10 [1].
Derivatization Formation of a trimethylsilyl derivative [1].
Calibration Range 10 - 3000 ng/mL [1].

This method demonstrates that this compound is stable and can be reliably extracted and analyzed at a basic pH of 10, providing a proven starting point for your own experimental conditions.

A Framework for Determining pH Stability

Since comprehensive pH stability data is not publicly available, you will likely need to generate this critical data in-house. The following workflow outlines a systematic approach to characterize the pH stability profile of this compound.

cluster_1 Experimental Setup cluster_2 Analytical Measurement cluster_3 Data Analysis Start Start: this compound pH Stability Assessment Step1 1. Prepare Buffer Solutions Start->Step1 Step2 2. Incubate this compound Step1->Step2 Step1->Step2 Step3 3. Sample at Time Intervals Step2->Step3 Step2->Step3 Step4 4. Analyze by HPLC Step3->Step4 Step5 5. Quantify Degradation Step4->Step5 Step4->Step5 Step6 6. Model Kinetics Step5->Step6 End End: Establish Stable pH Conditions Step6->End

Step 1: Prepare Buffer Solutions
  • Prepare a series of standard buffers (e.g., pH 1.2, 4.0, 7.4, 10.0) covering physiologically and pharmaceutically relevant ranges.
  • Use reagents like hydrochloric acid, phosphate salts, and carbonate-bicarbonate buffers. Ensure consistent ionic strength.
Step 2: Incubate this compound Solutions
  • Prepare a stock solution of this compound in a volatile organic solvent (e.g., methanol, acetonitrile).
  • Spike a small, precise volume of the stock solution into each pre-warmed buffer to achieve the desired starting concentration.
  • Incubate the solutions under controlled conditions (e.g., constant temperature such as 37°C).
Step 3: Sample at Time Intervals
  • Withdraw aliquots from each pH solution at predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours).
  • Immediately neutralize the sample if the pH is extreme, or dilute it with mobile phase to halt degradation.
Step 4: Analyze by HPLC-UV
  • Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a UV/VIS detector.
  • Column: A reversed-phase C18 column is typically suitable.
  • Mobile Phase: Develop a gradient or isocratic method using a mixture of aqueous buffer (e.g., 0.1% formic acid) and organic solvent (e.g., acetonitrile).
  • Flow Rate & Detection: Set an appropriate flow rate (e.g., 1.0 mL/min) and UV wavelength (this needs to be established experimentally, but the GLC method used 250 nm for a derivative, which can be a starting point [1]).
Step 5: Quantify Degradation
  • Measure the peak area of this compound in each chromatogram.
  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time zero).
Step 6: Model Degradation Kinetics
  • Plot the percentage remaining (or logarithm of concentration) versus time for each pH condition.
  • Determine the apparent degradation rate constant (k) and the half-life (t½) for this compound at each pH. This will clearly identify the pH ranges of maximum stability and instability.

Where to Find More Specialized Data

For highly specific physicochemical data like pH stability, the following resources are often more fruitful than the general scientific literature:

  • Regulatory Submission Documents: Check the European Medicines Agency (EMA) or other regulatory agency archives for the initial assessment reports of this compound (marketed as Humoryl in France [2]).
  • Patent Literature: Investigate the original drug formulation patents, which often contain detailed stability data to support the claimed invention.

References

toloxatone comparative pharmacokinetics with other MAOIs

Author: Smolecule Technical Support Team. Date: February 2026

Monoamine Oxidase Inhibitor Classifications

MAOIs are categorized based on their selectivity for the MAO-A or MAO-B enzyme and whether their inhibition mechanism is reversible or irreversible [1].

Table 1: Classification of Select MAO Inhibitors

Inhibitor Type Selectivity Mechanism of Action Example Drugs
Reversible MAO-A Competitively binds to the enzyme's active site. Toloxatone, Moclobemide, Brofaromine [1]
Irreversible MAO-B Forms a permanent covalent bond with the enzyme. Selegiline, Rasagiline [2] [1] [3]
Irreversible Non-Selective Forms a permanent covalent bond with both MAO-A and MAO-B. Phenelzine, Tranylcypromine, Isocarboxazid [4] [5] [6]

Comparative Pharmacokinetic Parameters

The table below summarizes available pharmacokinetic data for well-documented MAOIs. Please note that comprehensive data for absorption, distribution, and clearance is not fully established for all agents, and this compound data is absent from the search results.

Table 2: Pharmacokinetic Parameters of Selected MAOIs

Drug Bioavailability Protein Binding Metabolism Half-Life Key Elimination Route
This compound Information Not Available Information Not Available Information Not Available Information Not Available Information Not Available
Selegiline ~4% (oral, extensive first-pass) [3] High (to macroglobulin & albumin) [3] Hepatic (to N-desmethylselegiline, L-amphetamine, L-methamphetamine) [3] 2 hours (extends to 10h at steady-state) [3] Information Not Available
Tranylcypromine Efficiently absorbed [4] Volume of Distribution: 1.1-5.7 L/kg [4] Hepatic (inhibits multiple CYP450 enzymes) [4] 1.5 - 3.2 hours [4] Urine [4]
Phenelzine Readily absorbed (inferred) [5] Very high (inferred from analogs) [6] Rapid hepatic acetylation [6] 11-12 hours (single dose) [5] Information Not Available
Isocarboxazid Readily absorbed (inferred from analogs) [6] Very high (inferred from analogs) [6] Rapid hepatic acetylation [6] Of little interest (irreversible inhibitor) [6] Urine (42.5% in 24h, mostly as hippuric acid) [6]

Experimental Methodologies in Pharmacokinetic Studies

The following workflow visualizes the general protocol for establishing the pharmacokinetic profile of a drug. The parameters in Table 2 are derived from studies employing these fundamental methods.

cluster_1 Key Calculated Parameters Start Study Population (Healthy Volunteers or Patients) A1 Drug Administration (Standardized Dose & Route) Start->A1 A2 Serial Blood Sampling (Over Defined Time Period) A1->A2 A3 Plasma Separation & Analysis (e.g., LC-MS/MS) A2->A3 A4 Pharmacokinetic Analysis (Non-Compartmental Modeling) A3->A4 A5 Parameter Calculation A4->A5 P1 Cmax, Tmax (Peak Concentration & Time) P2 AUC (Area Under the Curve) P1->P2 P3 Half-life (t½) P2->P3 P4 Clearance (CL/F) Volume of Distribution (Vd/F) P3->P4 P5 Metabolite Identification P4->P5

How to Proceed with this compound Data

  • Search dedicated scientific databases: Query platforms like PubMed, Google Scholar, or Embase using specific terms like "this compound pharmacokinetics," "this compound metabolism," and "this compound human absorption."
  • Consult regulatory documents: Original European Medicines Agency (EMA) assessment reports or older pharmacological textbooks and monographs might contain the primary research data you require.
  • Leverage the known classification: Use the information that this compound is a Reversible Inhibitor of MAO-A (RIMA) to guide your search and comparisons, focusing on its differences with irreversible inhibitors like Moclobemide.

References

toloxatone and moclobemide MAO-A inhibition duration comparison

Author: Smolecule Technical Support Team. Date: February 2026

Direct Comparison of MAO-A Inhibition

The table below summarizes the key differences in the inhibition characteristics and pharmacokinetics of Toloxatone and Moclobemide, based primarily on a direct comparative study in healthy subjects [1] [2].

Feature This compound Moclobemide
MAO-A Inhibition Duration Short-lasting, reverting after each dose [1] Almost constant over 24 hours [1]
Inhibition Level Pre-Dose Not significantly different from placebo before next dose [1] [2] Remained significantly inhibited before next dose [1] [2]
Biochemical Effect (Overall DHPG decrease) 12% [2] 44% [2]
Biochemical Effect (Overall HVA decrease) 20% [2] 38% [2]
Typical Dosage Regimen 400-200-400 mg per day (thrice daily) [1] [2] 150-150-150 mg (thrice daily) [1] [2]
Elimination Half-Life 1-3 hours [3] 1-2 hours (up to 4 hours in the elderly) [4] [5]
Oral Bioavailability Reduced due to high first-pass metabolism [3] 55-95% (increases with repeated doses) [4]
Tyramine Potentiation ("Cheese Effect") Low liability [6] Negligible; much safer than irreversible MAOIs [7] [8] [5]

Detailed Experimental Data and Methodology

For research purposes, understanding the experimental design behind these findings is crucial. The core data in the table above comes from a specific clinical trial.

  • Study Design: A randomized, double-blind, placebo-controlled crossover study in 12 healthy volunteers [1] [2].
  • Treatment Period: Each subject received both active treatments and a placebo for 7 days, with a 1-week wash-out period between treatments [1].
  • Assessment Day (Day 8): Subjects were hospitalized for 24 hours. Blood samples were drawn every 2 hours for the measurement of plasma monoamine metabolites, including 3,4-dihydroxyphenylglycol (DHPG), which serves as a specific index of MAO-A activity in vivo [1] [2]. Urine was also collected for metabolite analysis.
  • Key Biomarkers Measured:
    • Plasma DHPG: A fall in DHPG concentration is a direct and sensitive measure of MAO-A inhibition [2].
    • Plasma Homovanillic Acid (HVA): A dopamine metabolite; its decrease reflects increased dopamine levels due to MAO inhibition.
    • Plasma 5-HIAA: A serotonin metabolite.
    • Urinary Normetanephrine and 3-Methoxytyramine: Their increased excretion indicates inhibition of catecholamine metabolism [1] [2].

Mechanism of Action and Inhibition Kinetics

The following diagram illustrates the core mechanism that differentiates reversible inhibitors like this compound and Moclobemide from older, irreversible MAOIs, explaining their improved safety profile.

This reversible mechanism means that when a high amount of a substrate like tyramine (from food) is present, it can displace the inhibitor from the enzyme, allowing for its metabolism. This drastically reduces the risk of a dangerous hypertensive crisis ("cheese effect") compared to irreversible MAOIs [8] [5] [9].

Key Takeaways for Research and Development

  • Moclobemide offers more stable inhibition: Its near-constant 24-hour MAO-A inhibition profile [1] may be preferable for ensuring consistent therapeutic effect without significant fluctuation.
  • This compound's short action may require specific dosing strategies: The rapid decline in its inhibitory effect [1] might be a consideration for drug delivery system design or for conditions where transient inhibition is desired.
  • Safety profile is a major advantage of RIMAs: Both drugs represent a significant safety advancement over irreversible MAOIs due to their reversible mechanism, minimizing dietary tyramine interactions [6] [5].
  • Pharmacokinetics are similar but not identical: While both undergo significant hepatic metabolism and have short half-lives [3], Moclobemide's bioavailability increases with repeated dosing, which may contribute to its sustained inhibition profile [4].

References

toloxatone vs SSRIs efficacy major depressive disorder

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacological and Clinical Profile Comparison

The table below summarizes the key characteristics of Toloxatone, SSRIs, and SNRIs based on the search results.

Feature This compound SSRIs (e.g., Escitalopram, Sertraline, Paroxetine) SNRIs (e.g., Duloxetine)
Drug Class Reversible Inhibitor of Monoamine Oxidase A (RIMA) [1] [2] Selective Serotonin Reuptake Inhibitors [3] Serotonin-Norepinephrine Reuptake Inhibitors [4] [5]
Mechanism of Action Reversible inhibition of MAO-A enzyme, increasing synaptic serotonin and norepinephrine [1] [2]. Inhibition of serotonin reuptake transporter (SERT), increasing synaptic serotonin levels [3]. Inhibition of both serotonin and norepinephrine reuptake transporters [4] [5].
Approval Status Not US-approved; previously used in France [1]. First-line, widely approved and used globally [3] [5]. Widely approved and used globally [4] [6].
Key Efficacy Findings Limited contemporary clinical data. Older studies indicate efficacy for MDD [1]. Generally comparable efficacy to other first-line antidepressants. Considered a gold-standard treatment [5] [7]. Comparable overall efficacy to SSRIs [4]. Some studies suggest superior remission rates in moderate-to-severe depression or specific symptom domains (e.g., retardation) [4] [8] [6].
Tyramine Pressor Effect Significant risk at high doses (600 mg/day); requires dietary tyramine restriction [9]. No known interaction. Dietary restrictions not required. No known interaction. Dietary restrictions not required.

Detailed Experimental Data and Methodologies

While head-to-head trials for this compound vs. SSRIs are unavailable, modern study methodologies for active comparator trials are well-established. The following details are drawn from clinical studies comparing SSRIs and SNRIs like Duloxetine, which represent current research standards.

1. Typical Clinical Trial Protocol

  • Design: Randomized, double-blind, double-dummy, parallel-group, active and placebo-controlled trials [4] [8].
  • Participants: Adult outpatients diagnosed with Major Depressive Disorder (MDD) per DSM-IV or ICD-10 criteria, with a minimum baseline score on a standardized scale (e.g., HAMD₁₇ ≥ 15) [8].
  • Intervention: After a screening/washout period, patients are randomized to receive either the study drug (e.g., Duloxetine 40-60 mg/day) or an active comparator (e.g., Paroxetine 20 mg/day or Escitalopram 10 mg/day) for 8-9 weeks [8].
  • Primary Outcome Measure: The mean change from baseline to the study endpoint (e.g., Week 8) in the 17-item Hamilton Depression Rating Scale (HAMD₁₇) total score [4] [8].
  • Secondary Outcomes:
    • Response rate: Defined as a ≥50% reduction from baseline HAMD₁₇ score [8].
    • Remission rate: Defined as a HAMD₁₇ total score ≤7 at endpoint [4] [8].
    • Subscale analysis: Changes in specific HAMD₁₇ subscales (e.g., Maier, Retardation, Anxiety) [10] [8].
    • Functional remission: Assessed via scales like the Sheehan Disability Scale [6].

2. Analysis of Symptom Improvement Patterns Research indicates that different antidepressants may have specific effects on particular symptom clusters. For instance, a pooled analysis of duloxetine vs. SSRIs (fluoxetine, paroxetine, escitalopram) found that duloxetine showed a significantly greater improvement on the HAMD₁₇ Retardation subscale (items: depressive mood, work/activities, psychomotor retardation, genital symptoms), which assesses energy and interest levels [10] [8]. In contrast, SSRIs showed a trend toward greater improvement on insomnia items [10]. This suggests that efficacy differences may be more pronounced at the symptom level rather than in the total score.

Mechanism of Action Pathways

The following diagrams illustrate the distinct neuropharmacological mechanisms of each drug class.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Neurotransmitters Serotonin (5-HT) Norepinephrine (NE) Synthesis Synthesis & Storage Neurotransmitters->Synthesis MAO_A MAO-A Enzyme Neurotransmitters->MAO_A  Breakdown Release Vesicular Release Synthesis->Release Synapse_Cleft Synaptic Cleft Release->Synapse_Cleft Synapse_Cleave Synapse_Cleave Release->Synapse_Cleave Receptors Post-synaptic Receptors Effect Biological Effect Receptors->Effect Inactive_Metabolites Inactive Metabolites MAO_A->Inactive_Metabolites  Breakdown Reuptake_SERT SERT (Reuptake Transporter) Reuptake_NET NET (Reuptake Transporter) Synapse_Cleft->Receptors Synapse_Cleft->Reuptake_SERT Synapse_Cleft->Reuptake_NET Toloxatone_Inhibition This compound (RIMA) Toloxatone_Inhibition->MAO_A Reversibly Inhibits SSRI_Inhibition SSRI SSRI_Inhibition->Reuptake_SERT Inhibits SNRI_NET_Inhibition SNRI (NET Action) SNRI_NET_Inhibition->Reuptake_NET Inhibits SNRI_SERT_Inhibition SNRI (SERT Action) SNRI_SERT_Inhibition->Reuptake_SERT Inhibits

Diagram 1: Neuropharmacological Mechanisms of Antidepressants. This compound acts by reversibly inhibiting the MAO-A enzyme, preventing the breakdown of serotonin and norepinephrine. SSRIs block the serotonin transporter (SERT), increasing serotonin in the synapse. SNRIs block both SERT and the norepinephrine transporter (NET), increasing both neurotransmitters.

Key Insights for Researchers

  • Focus on Contemporary Alternatives: The absence of this compound from modern guidelines and comparative studies indicates that research interest has shifted to other agents. For RIMA development, Moclobemide is a more widely studied and referenced reversible MAO-A inhibitor [9] [5].
  • Efficacy Nuances Over Broad Superiority: When comparing classes like SSRIs and SNRIs, the data often shows comparable overall efficacy. The key differentiators for research and development may lie in:
    • Specific Symptom Domains: e.g., SNRIs like duloxetine potentially showing better efficacy on symptoms of retardation and anergy [8].
    • Patient Subgroups: e.g., Superior remission rates for SNRIs in patients with moderate-to-severe depression baseline severity [4].
    • Comorbid Conditions: e.g., The potential dual benefit of SNRIs in patients with comorbid chronic pain [6].

References

toloxatone cheese effect comparison irreversible MAOIs

Author: Smolecule Technical Support Team. Date: February 2026

Toloxatone vs. Irreversible MAOIs: Key Comparisons

The table below outlines the core pharmacological and clinical differences regarding the cheese effect.

Feature This compound (Reversible MAO-A Inhibitor / RIMA) Irreversible MAOIs (e.g., Phenelzine, Tranylcypromine)
Mechanism of Action Reversibly competes with tyramine for the MAO-A enzyme active site [1] [2] Irreversibly inactivates the MAO-A enzyme via covalent bonding [3]
Tyramine Risk (Cheese Effect) Low risk; dietary tyramine can displace the inhibitor, allowing its metabolism [4] [5] [6] High risk; strict tyramine-free diet required to prevent hypertensive crisis [5] [7] [3]
Enzyme Recovery Rapid (within hours), dependent on drug's elimination half-life [1] Slow (up to 2 weeks), dependent on synthesis of new enzyme proteins [3]
Tyramine Potentiation In healthy volunteers, doses up to 600 mg/day did not produce hypertensive reactions to oral tyramine [4] Dramatically increases sensitivity; as little as 8 mg of tyramine can trigger a pressor response [3]
Clinical Dietary Restrictions Specific dietary precautions are not required [5] [6] Mandatory restrictive diet to avoid high-tyramine foods [5] [7] [3]

Mechanistic and Experimental Evidence

The stark difference in tyramine risk is rooted in the distinct mechanisms of action and is supported by clinical experimental data.

Detailed Mechanism of the Cheese Effect

The cheese effect occurs because tyramine, normally metabolized by MAO-A in the gut and liver, enters systemic circulation and causes a massive release of norepinephrine from nerve terminals, leading to hypertensive crisis [5] [7]. The following diagram illustrates the different pathways for reversible and irreversible MAO inhibitors.

G cluster_rev Reversible MAO-A Inhibitor (this compound) cluster_irr Irreversible MAO Inhibitor A1 1. This compound reversibly binds to MAO-A enzyme A2 2. Dietary tyramine intake A1->A2 A3 3. High tyramine concentration displaces this compound A2->A3 A4 4. MAO-A metabolizes tyramine (Normal function restored) A3->A4 A5 Outcome: Low tyramine risk No hypertensive crisis A4->A5 B1 1. Drug irreversibly destroys MAO-A enzyme B2 2. Dietary tyramine intake B1->B2 B3 3. Tyramine cannot be metabolized (Enzyme is inactive) B2->B3 B4 4. Tyramine enters bloodstream and releases norepinephrine B3->B4 B5 Outcome: High tyramine risk Hypertensive crisis B4->B5

Supporting Experimental Data
  • Tyramine Challenge Tests: Studies in healthy volunteers show that this compound, at doses up to 600 mg/day, did not produce hypertensive reactions upon challenge with oral tyramine [4]. This contrasts sharply with irreversible MAOIs, which can cause a pressor response with as little as 8 mg of tyramine [3].
  • Comparative Studies: Direct comparison studies between reversible (like moclobemide and this compound) and irreversible MAOIs confirm that the reversible inhibitors have a much weaker potentiating effect on tyramine, making them safer in this regard [6].

Implications for Research and Development

For scientists in drug development, the RIMA class, including this compound, demonstrates that targeting MAO-A for antidepressant effects does not inherently require a high-risk safety profile. The key is developing agents with a reversible binding mechanism.

  • Clinical Trial Design: The markedly reduced cheese effect simplifies clinical trials by removing the need for strict dietary control of subjects, reducing a significant logistical and safety burden [5].
  • Drug Safety Profile: The RIMA class offers a superior risk-benefit assessment for depression treatment due to the drastic reduction in food-drug interactions, while still providing efficacy [6].

Practical Considerations and Limitations

While the risk is low, it is not entirely absent. The safety of this compound is contingent upon adherence to standard therapeutic doses.

  • Dose-Dependency: The reversible nature of the inhibition is concentration-dependent. Excessively high doses could potentially lead to a greater degree of MAO-A inhibition and increase tyramine-related risks.
  • Concomitant Medications: Caution remains necessary with sympathomimetic drugs, as interactions leading to symptoms like sweating, tachycardia, and headache have been reported when terbutaline was combined with this compound and phenylephrine [4].

References

toloxatone animal model comparison other antidepressants

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Efficacy and Profile of Toloxatone

The table below summarizes key information about this compound in comparison with other antidepressants, based on the available data.

Antidepressant Class Key Comparative Findings Relevant Models / Studies
This compound Reversible MAO-A inhibitor (RIMA) Eliminated escape deficits in rats; less effective than moclobemide in clinical study; associated with an increase in anxiety [1] [2]. Learned Helplessness Paradigm (rat) [1]; Double-blind clinical trial vs. Moclobemide [2]
Moclobemide Reversible MAO-A inhibitor (RIMA) More rapid and marked clinical improvement than this compound; better effect on sleep patterns; lower incidence of anxiety [2]. RIMAs are as effective as TCAs but better tolerated [3]. Double-blind clinical trial vs. This compound [2]; Meta-analysis [3]
Classical Tricyclics (e.g., Imipramine, Clomipramine) Tricyclic Antidepressant (TCA) Similar to this compound in eliminating escape deficits in the learned helplessness paradigm [1]. Learned Helplessness Paradigm (rat) [1]
L-Deprenyl MAO-B inhibitor Eliminated escape deficits in rats; higher doses required compared to other MAOIs in the model [1]. Learned Helplessness Paradigm (rat) [1]
SSRIs (e.g., Fluoxetine, Sertraline) Selective Serotonin Reuptake Inhibitor Widely researched; efficacy confirmed in animal models; compared to RIMAs, SSRIs have a comparable effect [4] [3]. Various Animal Depression Models (e.g., CUMS) [4]; Meta-analysis [3]

Detailed Experimental Protocols

To help you evaluate the experimental evidence, here are the methodologies from the key studies cited.

1. Learned Helplessness Paradigm in Rats [1]

  • Objective: To investigate the effect of MAOIs, including this compound, compared with classical tricyclic antidepressants on behavior in an animal model of depression.
  • Procedure:
    • Pre-treatment: Rats were first exposed to a session of 60 inescapable electric shocks (0.8 mA, 15 sec duration, delivered every 75 sec).
    • Incubation: A 48-hour interval followed the initial shock session.
    • Testing: Starting 48 hours after pre-treatment, the rats underwent shuttle-box training for 15 minutes per day (30 trials) to evaluate escape and avoidance behavior. Animals pre-exposed to inescapable shocks typically show significant deficits (learned helplessness).
    • Drug Administration: Animals received daily intraperitoneal injections of the test antidepressants or a control during the experiment. This compound was administered at 16 and 32 mg/kg.
  • Outcome Measurement: The effectiveness of the drug was measured by its ability to eliminate the escape deficits seen in the control group.

2. Clinical Comparison of Moclobemide and this compound [2]

  • Objective: To compare the efficacy and tolerability of moclobemide and this compound in patients with major depressive disorder.
  • Study Design: A double-blind, parallel-group clinical trial.
  • Participants: Adult outpatients diagnosed with major depressive disorder.
  • Intervention: Patients were randomized to receive either moclobemide (450 mg/day) or this compound (1000 mg/day) for 28 days.
  • Outcome Measures: Clinical improvement was assessed using standardized rating scales. Tolerance and side effects were also monitored and recorded.

Mechanism and Experimental Workflow

The following diagram illustrates the workflow of the learned helplessness paradigm, which is a key model for screening antidepressant activity.

Start Start: Animal Subjects (Rats) A Phase 1: Induction Inescapable Electric Shocks Start->A B 48-Hour Incubation Period A->B C Phase 2: Testing Shuttle-Box Escape/Avoidance Training B->C D Behavioral Observation (Measure Escape Latencies/Failures) C->D DrugAdmin (Daily Drug Administration occurs during protocol) C->DrugAdmin E Data Analysis Compare Drug vs. Control Groups D->E

Key Takeaways for Researchers

  • Established Efficacy in Models: this compound has demonstrated efficacy in standard animal models like the learned helplessness paradigm, showing effects comparable to tricyclic antidepressants [1].
  • Clinical Positioning: Available clinical data suggests that within the RIMA class, this compound may be less effective than moclobemide, particularly in improving associated symptoms like sleep disturbance and anxiety [2].
  • Data Limitations: The available direct comparative data is sparse and dated. There is a lack of modern studies comparing this compound with SSRIs, SNRIs, or other contemporary antidepressants in terms of specific signaling pathways, neuroimaging biomarkers, or real-world effectiveness.

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

207.08954328 Da

Monoisotopic Mass

207.08954328 Da

Boiling Point

333

Heavy Atom Count

15

LogP

1.26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5T206015T5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the treatment of major depressive disorder.

Pharmacology

This drug has been shown to help manage the symptoms of depression by maintaining neuro-synaptic levels of serotonin and catecholamines while regulating their metabolism, which leads to relief of depressive symptoms [A7848].

MeSH Pharmacological Classification

Monoamine Oxidase Inhibitors

ATC Code

N - Nervous system
N06 - Psychoanaleptics
N06A - Antidepressants
N06AG - Monoamine oxidase a inhibitors
N06AG03 - Toloxatone

Mechanism of Action

This medication is a reversible inhibitor of monoamine oxidase type-A (also known as RIMA). MAO-A can be found in norepinephrinergic and serotonergic neurons and regulates the metabolism of serotonin and catecholamines, allowing for increased circulation in the synaptic cleft. Traditional monoamine oxidase inhibitors irreversibly inhibit monoamine oxidase and therefore, side effects, drug interactions, and food interactions persist as long as 2-3 weeks after discontinuing toloxatone. The elevation of serotonin and norepinephrine levels occurs rapidly after medication administration. However, the therapeutic relief of depressive symptoms requires weeks of daily treatment to observe results. Selective and reversible MAO-A inhibitors are more effective in treating major depression without several of the drug and food interactions associated with traditional monoamine oxidase inhibitors.

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
Amine oxidases [EC:1.4.3.-]
MAOA [HSA:4128] [KO:K00274]

Pictograms

Irritant

Irritant

Other CAS

29218-27-7

Absorption Distribution and Excretion

Mainly hepatic 1% of drug is excreted unchanged in the urine
High hepatic excretion rate

Wikipedia

Toloxatone

Biological Half Life

1-3 h

Dates

Last modified: 08-15-2023
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10: Phillips OA, D'Silva R, Bahta TO, Sharaf LH, Udo EE, Benov L, Eric Walters D. Synthesis and biological evaluation of novel 5-(hydroxamic acid)methyl oxazolidinone derivatives. Eur J Med Chem. 2015 Dec 1;106:120-31. doi: 10.1016/j.ejmech.2015.10.025. Epub 2015 Oct 23. PubMed PMID: 26536532.
11: Pathak A, Srivastava AK, Singour PK, Gouda P. Synthetic and Natural Monoamine Oxidase Inhibitors as Potential Lead Compounds for Effective Therapeutics. Cent Nerv Syst Agents Med Chem. 2016;16(2):81-97. Review. PubMed PMID: 26104056.
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